molecular formula C9H19N3O B1341502 1-(3-Aminopropyl)piperidine-3-carboxamide CAS No. 915919-60-7

1-(3-Aminopropyl)piperidine-3-carboxamide

Cat. No.: B1341502
CAS No.: 915919-60-7
M. Wt: 185.27 g/mol
InChI Key: UBWWRWUDJJAJCY-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-aminopropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-4-2-6-12-5-1-3-8(7-12)9(11)13/h8H,1-7,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWWRWUDJJAJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588551
Record name 1-(3-Aminopropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-60-7
Record name 3-Piperidinecarboxamide, 1-(3-aminopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminopropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminopropyl)piperidine-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold for interacting with biological targets. This guide focuses on a specific, yet promising, derivative: 1-(3-Aminopropyl)piperidine-3-carboxamide. While direct literature on this exact molecule is emerging, its structural components—the N-alkylated piperidine and the 3-carboxamide moiety—are hallmarks of compounds with significant therapeutic applications. This document will, therefore, provide a comprehensive technical overview of its known properties, a scientifically grounded proposed synthesis, and an exploration of its potential pharmacological activities by drawing parallels with closely related and well-studied analogues.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound.[2] Its core structure consists of a piperidine ring substituted at the 1-position with an aminopropyl group and at the 3-position with a carboxamide group. This unique arrangement of functional groups provides a foundation for diverse chemical interactions and potential biological activities.

PropertyValueSource
CAS Number 915919-60-7[2]
Molecular Formula C₉H₁₉N₃O[2]
Molecular Weight 185.27 g/mol [2]
Physical Form Solid[2]
SMILES String NCCCN1CCCC(C1)C(N)=O[2]
InChI Key UBWWRWUDJJAJCY-UHFFFAOYSA-N[2]

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node [shape=plaintext, fontname="Arial", fontsize=12];
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// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"];

C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="-1.2,2!"]; C8 [label="C", pos="-1.2,3.5!"]; N2 [label="N", pos="-2.4,4!"];

C9 [label="C", pos="2.4,-0.2!"]; O1 [label="O", pos="3.4,-0.7!"]; N3 [label="N", pos="2.4,1.3!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

N1 -- C6; C6 -- C7; C7 -- C8; C8 -- N2;

C5 -- C9; C9 -- O1 [style=double]; C9 -- N3;

// Implicit hydrogens (optional, for clarity) H1[label="H", pos="-1.5, -0.2!"]; H2[label="H2", pos="-1.5, -2.3!"]; H3[label="H2", pos="0, -3!"]; H4[label="H2", pos="1.5, -2.3!"]; H5[label="H", pos="1.5, -0.2!"];

H6[label="H2", pos="0.3, 1.8!"]; H7 [label="H2", pos="-1.5, 1.7!"]; H8 [label="H2", pos="-1.5, 3.8!"]; H9 [label="H2", pos="-2.7, 4.3!"];

H10 [label="H2", pos="2.7, 1.6!"]; }

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

A practical synthetic route to this compound can be envisioned through a two-stage process starting from piperidine-3-carboxamide. This involves an initial N-alkylation followed by deprotection.

Experimental Protocol: Proposed Synthesis

Step 1: N-Alkylation of Piperidine-3-carboxamide with a Protected Aminopropyl Halide

  • Reaction Setup: To a solution of piperidine-3-carboxamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).[3]

  • Addition of Alkylating Agent: To this stirred suspension, add a solution of a protected 3-halopropylamine, for instance, N-(3-bromopropyl)phthalimide (1 equivalent), dropwise at room temperature. The use of a protecting group on the terminal amine of the propyl chain is crucial to prevent self-condensation and other side reactions.

  • Reaction Monitoring: The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-alkylated product. Purification can be achieved by column chromatography on silica gel.

Step 2: Deprotection of the Terminal Amine

  • Hydrazinolysis: The protected intermediate from Step 1 is dissolved in ethanol, and hydrazine hydrate (2-3 equivalents) is added.

  • Reaction and Precipitation: The mixture is refluxed for several hours. The phthalhydrazide byproduct will precipitate out of the solution upon cooling.

  • Isolation and Purification: The precipitate is removed by filtration. The filtrate is concentrated, and the residue is purified, potentially by crystallization or chromatography, to yield the final product, this compound.

Synthesis_Pathway Piperidine-3-carboxamide Piperidine-3-carboxamide N-Alkylation N-Alkylation Piperidine-3-carboxamide->N-Alkylation N-(3-bromopropyl)phthalimide, K2CO3, DMF Protected Intermediate Protected Intermediate N-Alkylation->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Hydrazine hydrate, Ethanol, Reflux This compound This compound Deprotection->this compound

Caption: Proposed two-step synthesis of the target compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and amine functional groups.

Pharmacological Profile and Potential Therapeutic Applications

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6][7]

Potential as an Anti-malarial Agent: Proteasome Inhibition

Recent studies have identified piperidine carboxamides as potent inhibitors of the Plasmodium falciparum proteasome.[5][8][9] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy for killing the malaria parasite.[5] Piperidine carboxamides have been shown to bind to the β5 active site of the P. falciparum 20S proteasome, exhibiting selectivity over human proteasome isoforms.[5] The structural features of this compound, particularly the carboxamide group, are consistent with moieties known to interact with the proteasome active site. The aminopropyl side chain could potentially be modified to enhance binding affinity and selectivity.

Potential as an Anti-cancer Agent: ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancers, including non-small cell lung cancer.[6] Piperidine carboxamide derivatives have been successfully developed as potent ALK inhibitors.[6][10] These inhibitors function by binding to the ATP-binding pocket of the ALK protein, thereby blocking its downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[6][11] The core piperidine structure of this compound provides a suitable scaffold for designing novel ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS activates PI3K PI3K ALK->PI3K activates Growth_Factor Growth Factor Growth_Factor->ALK Inhibitor 1-(3-Aminopropyl)piperidine -3-carboxamide (Potential) Inhibitor->ALK inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of the ALK signaling pathway.

Other Potential Applications
  • Induction of Senescence in Melanoma: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting a potential therapeutic avenue for this type of cancer.[7]

  • Antimicrobial Activity: Various sulfonyl piperidine carboxamide derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural similarity to known inhibitors of critical biological targets such as the malarial proteasome and the ALK tyrosine kinase makes it a compelling candidate for further investigation in infectious disease and oncology drug discovery programs.

Future research should focus on:

  • Development and optimization of a robust synthetic route.

  • In vitro screening against a panel of kinases and other relevant biological targets.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogues.

  • In vivo evaluation of promising candidates in relevant disease models.

This technical guide provides a foundational understanding of this compound, offering a springboard for researchers and drug development professionals to unlock its full potential.

References

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2294–2297. [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105934. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Alshammari, S. O., et al. (2024). Natural product-derived ALK inhibitors for treating ALK-driven lung cancers: an in silico study. Molecular Biology Reports, 51(1), 748. [Link]

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1937–1944. [Link]

  • Unknown. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Kong, X., et al. (2019). (A) Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Various Authors. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • Lemoff, A., & Phillips, M. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]

  • Unknown. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • da Silva, A. F. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. [Link]

  • Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Bisht, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Various Authors. (2022). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]

  • Shode, F. O., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Pinto, M., et al. (2023). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In. IRIS. [Link]

  • Alchem Pharmtech. (n.d.). Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate. Retrieved January 23, 2026, from [Link]

  • Jones, S., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

Sources

An In-depth Technical Guide to 1-(3-Aminopropyl)piperidine-3-carboxamide (CAS Number: 915919-60-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-aminopropyl)piperidine-3-carboxamide, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates from the rich chemistry of the piperidine-3-carboxamide scaffold to present its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a versatile platform for the development of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer and antimicrobial properties.[2][3] The introduction of an aminopropyl substituent at the piperidine nitrogen, as in this compound, further expands the chemical space and potential for biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 915919-60-7[4]
Molecular Formula C₉H₁₉N₃O[4]
Molecular Weight 185.27 g/mol [4]
Appearance Solid (predicted)[4]
Storage Class Combustible Solid[4]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway Piperidine-3-carboxamide Piperidine-3-carboxamide Step1 Step 1: N-Alkylation Piperidine-3-carboxamide->Step1 Intermediate N-(3-Bromopropyl)phthalimide Intermediate->Step1 Target This compound Target_Protected Target_Protected Step1->Target_Protected 1-(3-Phthalimidopropyl)- piperidine-3-carboxamide Step2 Step 2: Deprotection Step2->Target Target_Protected->Step2

Sources

synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Specifically, substituted piperidine-3-carboxamide derivatives have garnered significant attention for their therapeutic potential, including applications in treating melanoma and malaria.[2][3] This guide provides a comprehensive technical overview of the synthesis of a key derivative, this compound. We will explore the strategic considerations behind viable synthetic routes, delve into the mechanistic underpinnings of the chosen reactions, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important molecular building block.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a piperidine ring N-substituted with a primary aminopropyl chain and a carboxamide group at the 3-position. This unique architecture offers multiple points for further chemical modification, making it a valuable intermediate in the development of novel therapeutics and chemical probes.[4] The synthesis of such a molecule requires careful strategic planning to manage the reactivity of the two distinct nitrogen atoms—the secondary amine of the piperidine ring and the primary amine of the propyl chain.

Our synthetic approach must selectively form the C-N bond between the piperidine nitrogen and the propyl chain without interfering with the carboxamide or the terminal amino group. This necessitates a robust strategy, often involving the use of protecting groups to temporarily mask reactive sites.[5][6] The two most logical and industrially scalable strategies for constructing the N-alkyl bond are:

  • Reductive Amination: A powerful and widely used method for forming C-N bonds, this approach involves the reaction of a piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target amine.[7][8]

  • Nucleophilic Alkylation: This classic method involves the direct reaction of the piperidine nitrogen nucleophile with an alkyl halide, such as a 3-halopropylamine derivative.[9]

This guide will focus on a reductive amination pathway, which is often preferred for its high efficiency, selectivity, and milder reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify feasible starting materials. The key disconnection is the C-N bond between the piperidine nitrogen and the propyl chain.

G Target This compound Disconnect C-N Bond Disconnection (Reductive Amination Logic) Target->Disconnect Precursors Starting Materials Disconnect->Precursors Piperidine Piperidine-3-carboxamide Precursors->Piperidine Propylamine 3-Oxopropylamine Synthon (e.g., 3-aminopropanal derivative) Precursors->Propylamine G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A Piperidine-3-carboxamide C Iminium Intermediate A->C + B N-(3-oxopropyl)acetamide B->C D Protected Product (N-(3-(3-carbamoylpiperidin-1-yl)propyl)acetamide) C->D [H] (e.g., NaBH(OAc)₃) E Protected Product F Final Product This compound E->F Acid Hydrolysis (e.g., HCl)

Caption: Overall synthetic pathway via reductive amination.

Mechanistic Insight

The reductive amination proceeds in two main stages within a single pot. [7]1. Iminium Formation: The nucleophilic piperidine nitrogen attacks the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a positively charged iminium ion. This step is typically reversible and often acid-catalyzed. 2. Reduction: A hydride reducing agent, specifically chosen for its selectivity, attacks the electrophilic carbon of the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this transformation as it is mild, moisture-tolerant, and highly selective for reducing iminium ions in the presence of the starting aldehyde. [10]

Detailed Experimental Protocol

This protocol outlines a robust procedure for the hydrochloride.

Materials and Reagents
ReagentMW ( g/mol )AmountMolesNotes
Piperidine-3-carboxamide128.175.00 g39.0 mmolStarting material.
N-(3-oxopropyl)acetamide115.134.93 g42.8 mmol1.1 eq.
Sodium Triacetoxyborohydride211.9412.40 g58.5 mmol1.5 eq. Reducing agent.
Dichloromethane (DCM)-200 mL-Anhydrous solvent.
Hydrochloric Acid (HCl)-~50 mL-6M solution for deprotection and salt formation.
Sodium Bicarbonate (NaHCO₃)-As needed-Saturated aqueous solution for work-up.
Magnesium Sulfate (MgSO₄)-As needed-Anhydrous, for drying.
Methanol (MeOH)-As needed-For purification.
Diethyl Ether (Et₂O)-As needed-For precipitation/crystallization.
Experimental Workflow

G start Start reagents Combine Piperidine-3-carboxamide and N-(3-oxopropyl)acetamide in DCM start->reagents stir1 Stir for 30 min at RT (Allows for iminium formation) reagents->stir1 add_reductant Add NaBH(OAc)₃ portion-wise (Control exotherm) stir1->add_reductant react Stir overnight (12-16h) at RT add_reductant->react monitor Monitor reaction by TLC/LC-MS (Confirm consumption of starting material) react->monitor monitor->react Incomplete workup Quench with sat. NaHCO₃ (aq) Extract with DCM monitor->workup Reaction Complete dry Dry organic layer (MgSO₄) Filter and concentrate workup->dry deprotect Add 6M HCl Reflux for 4h dry->deprotect concentrate Concentrate under reduced pressure deprotect->concentrate purify Triturate/Recrystallize from MeOH/Et₂O concentrate->purify isolate Filter and dry solid product purify->isolate end End isolate->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxamide (5.00 g, 39.0 mmol) and N-(3-oxopropyl)acetamide (4.93 g, 42.8 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes.

  • Reductive Amination: Carefully add sodium triacetoxyborohydride (12.40 g, 58.5 mmol) to the mixture in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

  • Work-up: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~100 mL). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate as a viscous oil or solid.

  • Deprotection and Salt Formation: To the crude intermediate, add 6M hydrochloric acid (50 mL). Heat the mixture to reflux (approx. 100-110°C) for 4 hours.

  • Isolation: Allow the solution to cool to room temperature and then concentrate under reduced pressure to remove water and excess HCl.

  • Purification: Add methanol (~20 mL) to the residue and stir. Slowly add diethyl ether (~100 mL) until a precipitate forms. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as its dihydrochloride salt.

Purification and Characterization

The final product's purity should be assessed to ensure it meets the standards for subsequent research and development activities.

  • Purification: The primary purification method described is precipitation/crystallization, which is effective for isolating the hydrochloride salt. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. [11]In RP-HPLC, the crude product is dissolved in a polar mobile phase and passed through a nonpolar stationary phase (like C18-silica), separating the target compound from impurities based on hydrophobicity. [11]* Characterization: The identity and structure of the final compound must be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the successful formation of the N-propyl bond.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. * Purity Analysis: Analytical HPLC can determine the purity of the final product, typically aiming for >95% for research applications.

Safety and Handling

  • Reagents: Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid; handle it in a dry environment. Dichloromethane is a volatile and potentially carcinogenic solvent; all operations should be conducted in a well-ventilated fume hood. Concentrated acids like HCl are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The is efficiently achieved through a strategic reductive amination pathway. This method demonstrates the critical importance of protecting group chemistry to direct reactivity and achieve high yields of the desired product. The detailed protocol provided herein serves as a reliable and scalable procedure for researchers in synthetic and medicinal chemistry. The successful synthesis of this versatile building block opens avenues for the development of novel piperidine-based compounds with significant therapeutic potential.

References

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview - YouTube. (2022-09-28). Available from: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (2020-06-02). Available from: [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020-08-26). Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. Available from: [Link]

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1-(3-Aminopropyl)piperidine-3-carboxamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Introduction

This compound is a key chemical building block featuring a disubstituted piperidine core. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its conformational properties and synthetic versatility.[1] Derivatives of this scaffold are explored in various therapeutic areas, including neurological disorders and as enzyme inhibitors.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, step-by-step protocols, and a comparative analysis of methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection strategies. The first involves disconnecting the C-N bond at the N1 position of the piperidine ring, leading to piperidine-3-carboxamide (II) and a protected 3-aminopropyl halide (III). The second approach involves a reductive amination disconnection, also at the N1 position, leading back to piperidine-3-carboxamide (II) and a protected 3-aminopropanal (IV). Both strategies rely on the crucial intermediate, piperidine-3-carboxamide (II), which can be synthesized from a protected piperidine-3-carboxylic acid derivative.

G cluster_main Retrosynthetic Disconnections cluster_pathways I This compound (I) II Piperidine-3-carboxamide (II) I->II C-N Disconnection (Alkylation) III Protected 3-Aminopropyl Halide (III) I->III C-N Disconnection (Alkylation) IV Protected 3-Aminopropanal (IV) I->IV C-N Disconnection (Reductive Amination) Pathway_A Pathway A: Sequential Alkylation Pathway_B Pathway B: Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Sequential N-Alkylation via Protected Intermediates

This pathway is a robust and linear approach that relies on the strategic use of protecting groups to ensure regioselectivity. The core principle is to first construct the piperidine-3-carboxamide moiety and then introduce the aminopropyl side chain via N-alkylation. The use of a tert-butoxycarbonyl (Boc) protecting group is central to this strategy due to its stability and ease of removal under acidic conditions.[2]

Workflow for Pathway A

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: N1-Deprotection cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Final Deprotection A N-Boc-Piperidine- 3-Carboxylic Acid B N-Boc-Piperidine- 3-Carboxamide A->B  Amide Coupling  (EDC, DMAP, NH4Cl) C Piperidine-3-Carboxamide B->C  Boc Removal  (TFA or HCl) D 1-(3-(Boc-amino)propyl) -piperidine-3-carboxamide C->D  Alkylation with  Boc-(3-bromopropyl)amine E Target Molecule (I) D->E  Boc Removal  (TFA or HCl)

Caption: Workflow diagram for the sequential N-alkylation pathway.

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-3-carboxamide

This step involves a standard amide coupling reaction. The carboxylic acid is activated in situ to facilitate the reaction with an ammonia source.

  • Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and ammonium chloride (NH₄Cl) (1.2 eq).[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, partition the mixture between DCM and a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-piperidine-3-carboxamide as a solid.

Step 2: Synthesis of Piperidine-3-carboxamide (Deprotection)

  • Setup: Dissolve N-Boc-piperidine-3-carboxamide (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 25% solution of trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can be used directly or neutralized by dissolving in a minimal amount of water and adjusting the pH to >10 with a base (e.g., NaOH or K₂CO₃), followed by extraction with an organic solvent like ethyl acetate.

Step 3 & 4: N-Alkylation and Final Deprotection

  • Setup: To a solution of piperidine-3-carboxamide (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.5 eq) and N-(tert-butoxycarbonyl)-3-bromopropylamine (1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.

  • Final Deprotection: The crude intermediate from the previous step is dissolved directly in a 4M HCl/dioxane or TFA/DCM solution and stirred for 2-4 hours at room temperature.

  • Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield this compound, often as a dihydrochloride salt.[4]

Pathway B: Convergent Synthesis via Reductive Amination

This pathway offers a more convergent and often higher-yielding approach by forming the key N-C bond in a single, efficient step.[5] Reductive amination involves the reaction of an amine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6][7]

Workflow for Pathway B

G cluster_step1 Step 1: Preparation of Intermediates cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Final Deprotection A Piperidine-3-Carboxamide C 1-(3-(Boc-amino)propyl) -piperidine-3-carboxamide A->C  One-Pot Reaction  (STAB) B 3-(Boc-amino)propanal B->C  One-Pot Reaction  (STAB) D Target Molecule (I) C->D  Boc Removal  (TFA or HCl)

Caption: Workflow diagram for the convergent reductive amination pathway.

Experimental Protocols

Step 1: Preparation of Intermediates

  • Piperidine-3-carboxamide: Synthesized as described in Pathway A (Steps 1 & 2).

  • 3-(Boc-amino)propanal: This aldehyde can be prepared by the controlled oxidation of the corresponding alcohol, 3-(Boc-amino)propan-1-ol, using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). It is often generated and used in situ due to its potential instability.

Step 2: Reductive Amination

  • Setup: To a stirred solution of piperidine-3-carboxamide (1.0 eq) and 3-(Boc-amino)propanal (1.1 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM, add a small amount of acetic acid (catalytic).

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Continue stirring at room temperature for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Step 3: Final Deprotection

  • Procedure: The purified intermediate from Step 2 is deprotected using the same acidic conditions as in Pathway A (e.g., 4M HCl in dioxane or TFA in DCM) to yield the final product.

Comparative Analysis of Pathways

FeaturePathway A: Sequential N-AlkylationPathway B: Reductive AminationRationale
Step Count Longer (typically 4-5 steps from acid)Shorter (typically 3-4 steps from acid)Reductive amination is a convergent, one-pot C-N bond formation step.
Overall Yield ModeratePotentially HigherConvergent pathways often lead to higher overall yields by minimizing linear steps.
Scalability GoodExcellentReductive amination is a highly reliable and scalable industrial reaction.
Reagent Profile Uses alkyl halides (potential toxicity).Uses aldehydes (potential instability) and STAB (mild, but moisture-sensitive).Both pathways use standard, commercially available reagents.
Robustness Very reliable and predictable.Highly efficient, but aldehyde stability can be a concern.Pathway A is often preferred for initial lab-scale synthesis due to its straightforward nature.

Safety and Handling

  • Protecting Groups: Reagents for Boc deprotection, such as trifluoroacetic acid and concentrated hydrochloric acid, are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Acetonitrile (ACN) and dimethylformamide (DMF) are toxic. All solvent handling should occur in a well-ventilated area.

  • Reagents: Alkylating agents can be toxic and should be handled with care. Sodium triacetoxyborohydride (STAB) can release flammable hydrogen gas upon contact with strong acids or water; it should be added cautiously to reaction mixtures.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic pathways. The Sequential N-Alkylation route offers a robust, albeit longer, method that is excellent for controlled, small-scale synthesis. In contrast, the Convergent Reductive Amination pathway provides a more elegant and efficient solution that is highly amenable to scale-up, making it attractive for process chemistry and larger-scale production. The choice between these pathways will depend on the specific project requirements, including scale, available starting materials, and desired process efficiency. Both methods highlight the importance of strategic functional group protection and the power of modern synthetic reactions in constructing complex molecular building blocks.

References

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Taylor & Francis Online. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic synthetic approach for the preparation of 1-(3-aminopropyl)piperidine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the rationale behind the selection of starting materials, reaction conditions, and purification methods, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is at the piperidine nitrogen, leading to two key synthons: a piperidine-3-carboxamide core and a 3-aminopropyl halide equivalent. To ensure selective N-alkylation of the piperidine ring nitrogen, the primary amine of the 3-aminopropyl moiety must be suitably protected. Furthermore, to facilitate the formation of the amide bond and prevent unwanted side reactions, the piperidine nitrogen should be protected during the amidation step.

This leads to a proposed forward synthesis commencing with a commercially available and economically viable starting material, piperidine-3-carboxylic acid. The synthetic strategy will proceed through the following key stages:

  • Protection of the piperidine nitrogen: Introduction of a tert-butyloxycarbonyl (Boc) group to shield the secondary amine of piperidine-3-carboxylic acid.

  • Amide formation: Conversion of the carboxylic acid functionality to the primary carboxamide.

  • N-alkylation: Introduction of the protected 3-aminopropyl side chain onto the piperidine nitrogen.

  • Deprotection: Removal of the protecting groups to yield the final product.

Retrosynthesis Target This compound Intermediate1 N-Boc-1-(3-(Boc-amino)propyl)piperidine-3-carboxamide Target->Intermediate1 Deprotection Synthon1 Piperidine-3-carboxamide Intermediate1->Synthon1 N-alkylation Synthon2 N-Boc-3-halopropylamine Intermediate1->Synthon2 N-alkylation Start1 Piperidine-3-carboxylic Acid Synthon1->Start1 Amidation & N-Protection Start2 3-Amino-1-propanol Synthon2->Start2 Protection & Halogenation

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Preparation of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

The synthesis of the piperidine-3-carboxamide core begins with the protection of the piperidine nitrogen of piperidine-3-carboxylic acid (1). The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

The Boc-protected carboxylic acid (2) is then converted to the primary amide (3). This transformation can be achieved through several methods, including activation of the carboxylic acid with a coupling agent followed by treatment with ammonia, or conversion to an acid chloride followed by aminolysis.[2] A common and effective method involves the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3]

Synthesis_of_Intermediate_3 cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amidation Piperidine-3-carboxylic acid (1) Piperidine-3-carboxylic acid (1) N-Boc-piperidine-3-carboxylic acid (2) N-Boc-piperidine-3-carboxylic acid (2) Piperidine-3-carboxylic acid (1)->N-Boc-piperidine-3-carboxylic acid (2) (Boc)2O, Base 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) N-Boc-piperidine-3-carboxylic acid (2)->1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) Coupling Agent, NH3 source

Caption: Synthesis of the key intermediate 1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2)

  • To a solution of piperidine-3-carboxylic acid (1) (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4 and extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Bubble ammonia gas through the solution or add a solution of ammonium chloride (1.5 eq.) and a non-nucleophilic base like triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3).

Preparation of tert-butyl (3-bromopropyl)carbamate (5)

The alkylating agent, a 3-halopropylamine with a protected amino group, is synthesized from a commercially available precursor, 3-amino-1-propanol (4). The primary amine is first protected as a Boc-carbamate, followed by conversion of the hydroxyl group to a good leaving group, such as a bromide.

Synthesis_of_Intermediate_5 cluster_2 Step 3: N-Boc Protection cluster_3 Step 4: Bromination 3-Amino-1-propanol (4) 3-Amino-1-propanol (4) tert-butyl (3-hydroxypropyl)carbamate tert-butyl (3-hydroxypropyl)carbamate 3-Amino-1-propanol (4)->tert-butyl (3-hydroxypropyl)carbamate (Boc)2O, Base tert-butyl (3-bromopropyl)carbamate (5) tert-butyl (3-bromopropyl)carbamate (5) tert-butyl (3-hydroxypropyl)carbamate->tert-butyl (3-bromopropyl)carbamate (5) PBr3 or CBr4/PPh3

Caption: Synthesis of the alkylating agent tert-butyl (3-bromopropyl)carbamate.

Experimental Protocol: Synthesis of tert-butyl (3-bromopropyl)carbamate (5)

  • Dissolve 3-amino-1-propanol (4) (1.0 eq.) in a suitable solvent such as DCM.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) and a base like triethylamine (1.1 eq.).

  • Stir the mixture at room temperature for 12-18 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (3-hydroxypropyl)carbamate.

  • Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) or a mixture of carbon tetrabromide (CBr₄) (1.2 eq.) and triphenylphosphine (PPh₃) (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield tert-butyl (3-bromopropyl)carbamate (5).

Assembly of the Final Product

N-Alkylation and Deprotection

With the key intermediates in hand, the final steps involve the N-alkylation of the deprotected piperidine-3-carboxamide followed by the removal of the Boc protecting group from the side chain. Alternatively, a more efficient approach involves the N-alkylation of the Boc-protected piperidine-3-carboxamide (3), followed by a single deprotection step to remove both Boc groups simultaneously. The latter is generally preferred to minimize the number of synthetic steps.

The N-alkylation of piperidines can be achieved under various conditions, typically involving a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the alkyl halide.[4] Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.[5]

Final_Assembly cluster_4 Step 5: N-Alkylation cluster_5 Step 6: Deprotection 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)->tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) tert-butyl (3-bromopropyl)carbamate (5), Base This compound (7) This compound (7) tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6)->this compound (7) Acid (e.g., TFA or HCl)

Caption: Final steps in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (7)

Step 5: Synthesis of tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6)

  • First, the Boc group from 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) needs to be removed. Dissolve (3) in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain piperidine-3-carboxamide hydrochloride.

  • To a solution of piperidine-3-carboxamide hydrochloride (1.0 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (2.5 eq.).

  • Add tert-butyl (3-bromopropyl)carbamate (5) (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6).

Step 6: Synthesis of this compound (7)

  • Dissolve tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt is desired, triturate the residue with diethyl ether to induce precipitation.

  • To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or a mixture of chloroform and isopropanol.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound (7).

Summary of Reagents and Conditions

StepStarting MaterialReagents and ConditionsProduct
1Piperidine-3-carboxylic acid (1)(Boc)₂O, NaOH, 1,4-dioxane/H₂O, 0 °C to rt1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2)
21-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2)EDC, HOBt, NH₄Cl, TEA, DMF, rt1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)
33-Amino-1-propanol (4)(Boc)₂O, TEA, DCM, rttert-butyl (3-hydroxypropyl)carbamate
4tert-butyl (3-hydroxypropyl)carbamatePBr₃, DCM, 0 °C to rttert-butyl (3-bromopropyl)carbamate (5)
5Piperidine-3-carboxamidetert-butyl (3-bromopropyl)carbamate (5), K₂CO₃, DMF, 60-80 °Ctert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6)
6tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6)TFA, DCM, rt or HCl/dioxaneThis compound (7)

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on the use of robust and well-established chemical transformations, employing common and readily available starting materials. The use of the Boc protecting group is central to the success of this synthesis, allowing for the selective functionalization of the piperidine core and the aminopropyl side chain. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex nitrogen-containing heterocyclic compounds for applications in drug discovery and development.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Solubilization of 1-(3-Aminopropyl)piperidine-3-carboxamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization of 1-(3-Aminopropyl)piperidine-3-carboxamide, a molecule of interest in drug discovery and chemical biology. Due to the limited availability of public data on this specific compound, this protocol is derived from an analysis of its structural components: a basic 1-(3-aminopropyl)piperidine moiety and a polar piperidine-3-carboxamide core. We present a systematic, rationale-driven approach to solvent selection and provide detailed protocols for both aqueous and organic solvent systems. The methodologies herein are designed to be self-validating, enabling researchers to determine the optimal dissolution conditions for their specific downstream applications, from biochemical assays to synthetic chemistry.

Compound Profile and Physicochemical Rationale

This compound (C₉H₂₀N₄O, Mol. Wt.: 200.28 g/mol ) is a multifaceted molecule featuring several key functional groups that dictate its solubility profile:

  • Primary Amine (-NH₂): A basic and hydrophilic group capable of hydrogen bonding and protonation.

  • Tertiary Amine (piperidine ring nitrogen): A second basic center that can be protonated.

  • Carboxamide (-C(O)NH₂): A polar group that can act as both a hydrogen bond donor and acceptor.

  • Aliphatic Backbone: A non-polar hydrocarbon structure that contributes to some lipophilic character.

The presence of two basic nitrogen centers (a primary and a tertiary amine) is the most critical factor for its solubility. The predicted pKa of the related compound 1-(3-aminopropyl)piperidine is approximately 10.44, indicating strong basicity.[1][2] This suggests that the solubility of this compound will be highly dependent on pH. In acidic conditions, the amine groups will be protonated to form ammonium salts, which are significantly more soluble in aqueous media than the free base form. The polar carboxamide group further enhances the potential for aqueous solubility through hydrogen bonding.

For organic media, polar aprotic solvents are predicted to be effective due to their ability to solvate the polar functional groups without interfering with the compound's basicity.

Property Value / Description Reference / Rationale
Molecular Formula C₉H₂₀N₄OCalculated from structure
Molecular Weight 200.28 g/mol Calculated from formula
Appearance Likely a solid, colorless to light yellow.Based on properties of 1-(3-aminopropyl)piperidine.[1][2]
Key Functional Groups Primary Amine, Tertiary Amine, CarboxamideStructural analysis
Predicted pKa ~10.4 (for the aminopropylpiperidine moiety)The presence of multiple basic centers makes the molecule's solubility highly pH-dependent.[1]
Predicted Solubility High in acidic aqueous solutions; Soluble in polar aprotic organic solvents.Based on structural analysis and data on related piperidine carboxamides.[3][4]

Safety and Handling Precautions

Given that this compound belongs to the piperidine and aminopropylamine families, stringent safety measures are mandatory. Related compounds are classified as corrosive and irritant.[1][2][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[5][6]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[7][8] Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2]

Systematic Solubilization Workflow

The following workflow provides a logical progression for determining the optimal solvent for this compound. This approach minimizes compound waste and efficiently identifies a suitable stock solution for your experimental needs.

G cluster_0 cluster_1 Aqueous Approach (for Biological Assays) cluster_2 Organic Approach (for Synthesis / Assays) cluster_3 Advanced Troubleshooting start Start: Weigh 1-5 mg of Compound prep_stock Goal: Prepare a 10-100 mM Stock Solution test_acid Step 1: Add acidic buffer (e.g., 50 mM Citrate, pH 4.0 or 0.1 M HCl) to target concentration. prep_stock->test_acid vortex_aq Vortex for 30 seconds test_acid->vortex_aq observe_aq Observe: Is solution clear? vortex_aq->observe_aq success_aq Success! Solution is ready for use/dilution. Verify final pH. observe_aq->success_aq Yes fail_aq Incomplete Dissolution observe_aq->fail_aq No test_org Step 1: Add 100% DMSO or DMF to target concentration. fail_aq->test_org Proceed to Organic Method vortex_org Vortex for 30 seconds test_org->vortex_org observe_org Observe: Is solution clear? vortex_org->observe_org success_org Success! Solution is ready for use/dilution. Note: Check downstream compatibility of DMSO/DMF. observe_org->success_org Yes fail_org Incomplete Dissolution observe_org->fail_org No troubleshoot Apply gentle warming (30-40°C) or brief sonication. fail_org->troubleshoot

Caption: Systematic workflow for solvent selection.

Detailed Experimental Protocols

Protocol 1: Aqueous Solubilization via pH Adjustment

This is the preferred method for preparing stock solutions for most biological and biochemical assays, as it avoids the use of potentially interfering organic solvents.

Causality: The two basic amine groups on the molecule will become protonated in an acidic environment, forming highly water-soluble ammonium salts.

Materials:

  • This compound

  • Sterile, high-purity water

  • Acidic buffer (e.g., 1 M HCl, or a prepared 50 mM sodium citrate buffer, pH 4.0)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 0.200 mg.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water. The compound will likely form a suspension.

  • Acidification: While vortexing gently, add the acidic solution (e.g., 1 M HCl) dropwise. Monitor the solution for clarity.

  • Dissolution: Continue adding acid until the solution becomes completely clear. The key is to use the minimum amount of acid necessary to achieve full dissolution.

  • Volume Adjustment: Once dissolved, add high-purity water to reach the final target volume.

  • pH Verification: Measure the final pH of the stock solution. This is critical information for your experimental records and for ensuring consistency between batches.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Organic Solvent Solubilization

This method is suitable for applications in organic synthesis or when a high concentration stock is required that cannot be achieved in an aqueous buffer.[3][4]

Causality: Polar aprotic solvents like DMSO and DMF are excellent at solvating a wide range of organic molecules, including those with multiple hydrogen bond donors and acceptors.

Materials:

  • This compound

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into an appropriate vial.

  • Add Solvent: Add the required volume of DMSO or DMF to achieve the target concentration.

  • Vortex: Securely cap the vial and vortex at room temperature for 1-2 minutes until the solid is completely dissolved.

  • Gentle Warming (Optional): If dissolution is slow, warm the mixture to 30-40°C in a water bath for 5-10 minutes. Do not overheat, as this may degrade the compound.

  • Storage: Store the organic stock solution in a tightly sealed vial (preferably with a Teflon-lined cap) at room temperature or -20°C, protected from light and moisture.

Critical Consideration: When using an organic stock in an aqueous experimental system (e.g., cell culture), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts.[9] Always run a vehicle control (containing the same final concentration of the solvent) in your experiments.

Troubleshooting

Problem Potential Cause Recommended Solution
Compound fails to dissolve in acidic buffer. Insufficient acid added; pH is still too high.Add more acid dropwise while monitoring for clarity. Verify pH is < 5.
Compound precipitates upon dilution into aqueous media from a DMSO stock. The compound's solubility limit in the final aqueous buffer has been exceeded.Lower the final concentration of the compound. Increase the percentage of DMSO in the final solution (if experimentally permissible). Prepare the primary stock in an acidic aqueous buffer instead of DMSO.
Solution is colored (yellow/brown). Potential compound degradation or presence of impurities.Ensure the compound is stored correctly. Purification by recrystallization may be necessary.[10]

Conclusion

The successful dissolution of this compound is fundamentally dependent on understanding its chemical structure. Its basic nature dictates a pH-dependent solubility profile, making acidic aqueous buffers the primary choice for biological applications. For other uses, polar aprotic solvents like DMSO provide a reliable alternative. By following the systematic workflow and protocols outlined in this note, researchers can confidently prepare stable, usable stock solutions, ensuring the reproducibility and accuracy of their experimental results.

References

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • Alchem.Pharmtech. Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate. [Link]

  • Istvan, E. S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Sagan, F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sarwat Jahan, S., et al. (2010). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma and Bio Sciences. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

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Application Note & Protocols: High-Throughput Screening of Novel 1-(3-Aminopropyl)piperidine-3-carboxamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] When combined with a carboxamide moiety, the resulting piperidine-carboxamide scaffold represents a "privileged structure" with demonstrated biological activity across diverse therapeutic areas. This application note provides a comprehensive guide for the high-throughput screening (HTS) of novel chemical libraries based on the 1-(3-aminopropyl)piperidine-3-carboxamide scaffold. While public data on this specific molecule is limited, its structural congeners have yielded potent inhibitors of targets such as the Plasmodium falciparum proteasome and human Cathepsin K, as well as modulators of complex cellular phenotypes like senescence in melanoma cells.[3][4][5][6] This guide details the principles, workflows, and protocols necessary to identify and validate novel bioactive compounds from a piperidine-carboxamide-based library, empowering researchers to explore this promising chemical space.

Introduction: The Piperidine-Carboxamide Scaffold as a Target for Drug Discovery

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets or cellular pathways to identify "hits".[7][8] The success of an HTS campaign is critically dependent on the quality of the compound library.[9][10] Libraries built around scaffolds with proven pharmacological relevance offer a higher probability of success.

The piperidine heterocycle is one of the most prevalent structural motifs in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to present substituents in defined three-dimensional orientations.[1][2][11] The piperidine-3-carboxamide substructure, in particular, has been successfully exploited to generate potent and selective modulators of challenging drug targets:

  • Antimalarial Agents: A phenotypic screen identified a piperidine carboxamide that led to the development of selective, orally active inhibitors of the Plasmodium falciparum proteasome β5 active site, a crucial target for malaria treatment.[3]

  • Anti-Osteoporosis Agents: A series of novel piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of Cathepsin K, a key enzyme in bone resorption, demonstrating potential for treating osteoporosis.[4]

  • Anticancer Agents: Through a high-content screen, N-arylpiperidine-3-carboxamide derivatives were discovered to induce a senescence-like phenotype in human melanoma cells, highlighting a potential new strategy for cancer therapy.[5][6]

Given this precedent, a focused library of analogs based on the this compound structure offers a rich chemical space for discovering novel therapeutic agents. The aminopropyl side chain provides an additional vector for chemical modification and potential interaction with biological targets. This guide outlines a strategic approach to screening such a library.

The High-Throughput Screening Cascade: From Primary Screen to Validated Hit

A successful HTS campaign is a multi-step process designed to systematically identify true hits while eliminating false positives.[12] The process, often referred to as a screening cascade or funnel, involves a primary screen, hit confirmation, and subsequent validation assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) Screening of entire compound library HitSelection Initial Hit Selection (Activity > 3σ over baseline) PrimaryScreen->HitSelection ~1-5% Hit Rate DoseResponse Confirmatory Screening (Dose-Response Curves) Determine Potency (IC50/EC50) HitSelection->DoseResponse Prioritized Hits OrthogonalAssay Orthogonal Assay (Different technology/readout) Eliminate assay-specific artifacts DoseResponse->OrthogonalAssay Triage Hit Triage (Remove PAINS, frequent hitters) Cheminformatics & SAR Analysis OrthogonalAssay->Triage Resynthesis Resynthesis & Purity Check (Confirm structure & purity via LC-MS, NMR) Triage->Resynthesis Confirmed Hits SecondaryAssay Secondary / Cell-Based Assays (Confirm activity in a more physiologically relevant model) Resynthesis->SecondaryAssay ValidatedHit Validated Hit Series (Ready for Lead Optimization) SecondaryAssay->ValidatedHit Signaling_Pathway cluster_pathway Hypothetical Senescence Pathway Compound Piperidine-Carboxamide (Hit Compound) Target Unknown Target (e.g., Kinase, GPCR) Compound->Target Modulation p53 p53 Activation Target->p53 Signal Transduction p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK Rb Rb Hypo-phosphorylation CDK->Rb Arrest Cell Cycle Arrest (G1 Phase) Rb->Arrest SAHF Senescence-Associated Heterochromatin Foci (Phenotypic Readout) Arrest->SAHF Leads to

Figure 2: Hypothetical pathway leading to a senescence phenotype.

Materials & Equipment
  • Cell Line: A relevant human cell line (e.g., A375 melanoma cells). [5]* Microplates: 384-well, clear-bottom, imaging-compatible plates.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, Hoechst 33342 (nuclear stain), and a marker for senescence (e.g., an antibody against γH2AX or a substrate for SA-β-galactosidase).

  • Instrumentation: Automated liquid handler, cell incubator, high-content imaging system.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to an optimized seeding density in culture medium.

    • Using a multichannel dispenser, seed 40 µL of the cell suspension into each well of a 384-well imaging plate.

    • Incubate for 18-24 hours to allow cells to attach and resume growth.

    • Causality: A uniform cell monolayer is critical for reproducible imaging results.

  • Compound Treatment:

    • Perform a serial dilution of the compound library plates to achieve the desired final screening concentration.

    • Add 10 µL of the diluted compound solution to the cell plates. Final assay volume is 50 µL.

    • Causality: A multi-day incubation is typically required to observe phenotypic changes like senescence.

  • Long-Term Incubation:

    • Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.

  • Cell Staining:

    • Prepare a staining solution containing Hoechst 33342 (to identify nuclei) and the chosen phenotypic marker in a suitable buffer (e.g., PBS with permeabilization agents if using antibodies).

    • Remove the culture medium and add 30 µL of the staining solution to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells with PBS to remove excess stain.

    • Acquire images using an automated high-content imaging system, capturing at least two channels (e.g., DAPI for nuclei, FITC for the phenotype marker).

    • Use image analysis software to segment cells based on the nuclear stain and quantify parameters such as nuclear size, cell shape, and the intensity/texture of the phenotypic marker.

    • Causality: Multiparametric analysis allows for a nuanced definition of a "hit" beyond a single readout.

Hit Validation and Triaging: Ensuring Trustworthiness

The primary screen will inevitably generate hits that are artifacts of the assay technology. A rigorous validation process is essential to focus resources on the most promising compounds. [12]

  • Hit Confirmation: Re-test initial hits from the primary screen in the same assay, but generate a full 8- to 12-point dose-response curve to determine potency (IC₅₀ or EC₅₀). [13]2. Orthogonal Assays: Validate the dose-response activity in an orthogonal assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance). [13][14]This helps eliminate compounds that interfere with the primary assay's detection system.

  • Cheminformatics Triage:

    • Remove PAINS: Filter out Pan-Assay Interference Compounds (PAINS), which are known to be promiscuous and non-specifically interfere with many assays. [12] * SAR Analysis: Examine Structure-Activity Relationships (SAR) from the confirmed hits. Clusters of structurally related active compounds provide higher confidence than singleton hits. [12]4. Compound Integrity: Purchase or re-synthesize the most promising hits as dry powders. Confirm their identity and purity (>95%) using analytical methods like LC-MS and NMR before proceeding to more complex secondary assays. [12] By implementing this systematic approach, researchers can confidently identify robust and tractable hit compounds from a this compound library, paving the way for successful lead optimization campaigns.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed Central. [Link]

  • Kim, M., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Giuliano, K. A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PubMed Central. [Link]

  • Zhang, X. D., et al. (2012). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. PubMed Central. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). PubMed Central. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. [Link]

  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • Kim, M., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). MDPI. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024, November 22). ACS Omega. [Link]

  • High Throughput Screening: Methods and Protocols. (2025, August 10). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2024). ResearchGate. [Link]

  • Impact of normalization methods on high-throughput screening data. (2025, August 5). ResearchGate. [Link]

  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (2021). PubMed Central. [Link]

  • Piperidine-based drug discovery. (2017, June 14). University of Arizona. [Link]

  • Exploration of piperidine 3D fragment chemical space. (2022, October 11). RSC Publishing. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • High-Throughput Discovery Sciences. University of Illinois Cancer Center. [Link]

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  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2026, January 18). BLKChemical. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [Link]

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Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 1-(3-Aminopropyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

1-(3-Aminopropyl)piperidine-3-carboxamide (C₉H₁₉N₃O, Mol. Wt: 185.27) is a heterocyclic compound featuring several key functional groups: a tertiary amine within the piperidine ring, a primary amine on the propyl side chain, and a primary carboxamide. Such molecules are valuable building blocks in medicinal chemistry for constructing more complex therapeutic agents.[1] Accurate and complete structural confirmation is a non-negotiable prerequisite for its use in any research or development pipeline.

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of small molecules in solution.[2] This guide details a multi-technique NMR strategy designed to resolve the specific challenges posed by this molecule, including the assignment of diastereotopic protons in the piperidine ring and the clear differentiation of signals from the two distinct amine environments.

First, we will analyze the molecule's structure to predict the expected spectral features. Following this, we will provide robust, step-by-step protocols for acquiring a full suite of NMR data. Finally, we will present a logical workflow for interpreting this data to achieve complete assignment of all proton and carbon signals.

Molecular Structure and Spectroscopic Preview

To facilitate a clear discussion, the atoms in this compound are numbered as shown below. This numbering is for spectroscopic assignment purposes only.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to be complex, particularly in the aliphatic region (1.5-3.5 ppm).

  • Amide Protons (-C(O)NH₂): Two distinct, potentially broad signals are expected between 6.5-8.0 ppm. Their chemical shift can be highly dependent on solvent and concentration.[3]

  • Amine Protons (-CH₂NH₂): A broad signal for the two protons of the primary amine is expected around 1.5-3.0 ppm. The exact shift is variable due to hydrogen bonding and exchange rates.[4]

  • Piperidine Ring Protons (H2-H6): These protons reside in a complex, coupled spin system. Protons on carbons adjacent to the ring nitrogen (H2, H6) will be deshielded and appear further downfield (~2.5-3.5 ppm) compared to the other ring protons (H3, H4, H5; ~1.5-2.5 ppm).[5][6] The presence of the C3 substituent makes the axial and equatorial protons on C2, C4, C5, and C6 chemically non-equivalent (diastereotopic), which will lead to complex splitting patterns (multiplets).

  • Propyl Chain Protons (H7, H8, H9): The protons at C7, being adjacent to the ring nitrogen, are expected around 2.5-3.0 ppm. The C9 protons, adjacent to the primary amine, will also be in this region. The central C8 methylene protons will likely appear as a complex multiplet around 1.6-2.0 ppm.[7]

Predicted ¹³C NMR Spectrum

Nine distinct carbon signals are anticipated.

  • Carbonyl Carbon (C11): This will be the most downfield signal, typically appearing in the 170-180 ppm range for a primary amide.[8]

  • Piperidine Ring Carbons (C2-C6): Carbons adjacent to the nitrogen (C2, C6) are expected around 45-60 ppm. The other ring carbons (C3, C4, C5) will appear more upfield, in the 20-45 ppm range.[5]

  • Propyl Chain Carbons (C7, C8, C9): C7 and C9, being attached to nitrogens, will be in the 35-55 ppm range. The central C8 carbon will be the most shielded, appearing around 20-30 ppm.[9]

To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[10][11]

  • DEPT-90: Will show a positive signal only for the single CH group (C3).

  • DEPT-135: Will show a positive signal for the CH group (C3) and negative signals for all six CH₂ groups (C2, C4, C5, C6, C7, C8, C9). The quaternary carbonyl carbon (C11) will be absent in both DEPT spectra.[12]

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[13]

Protocol 1: NMR Sample Preparation

Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, at a concentration suitable for both sensitive ¹H experiments and less sensitive ¹³C and 2D experiments.[14] The choice of solvent is critical for observing protons on heteroatoms (N-H).

Materials:

  • This compound (15-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6 mL)

  • High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-20 mg of the solid sample into a clean, dry vial. This amount provides a good concentration (~135-180 mM) for acquiring high-quality ¹³C and 2D spectra in a reasonable timeframe.[15]

  • Solvent Selection: Add 0.6 mL of DMSO-d₆ to the vial. Causality: DMSO-d₆ is an excellent choice because its hydrogen-bonding capacity slows down the rate of proton exchange for the N-H protons of the amide and amine groups, making them more likely to be observed as distinct signals in the ¹H NMR spectrum.[16]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required. If necessary, gentle warming can be applied.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particulates.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

Rationale: The following parameters are suggested for a 400 MHz spectrometer. They are designed to provide good resolution and signal-to-noise for each experiment. A systematic acquisition workflow ensures all necessary data is collected efficiently.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Sample Preparation (Protocol 1) H1 1. ¹H NMR Prep->H1 Insert Sample C13 2. ¹³C & DEPT H1->C13 HSQC 3. ¹H-¹³C HSQC C13->HSQC COSY 4. ¹H-¹H COSY HSQC->COSY Analysis Spectral Interpretation & Assignment COSY->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: Recommended workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Experiment Pulse Program Spectral Width (ppm) Number of Scans (NS) Acquisition Time (s) Relaxation Delay (s) Key Information Obtained
¹H NMR zg3016162.02.0Proton chemical shifts, integrals, multiplicities
¹³C{¹H} NMR zgpg3024010241.02.0Carbon chemical shifts
DEPT-90 dept902402561.02.0Identifies CH carbons (positive signal)[17]
DEPT-135 dept1352402561.02.0CH/CH₃ (positive), CH₂ (negative)[10]
¹H-¹H COSY cosygpqf16 x 1680.1282.0Proton-proton (²J, ³J) couplings[18][19]
¹H-¹³C HSQC hsqcedetgpsisp2.216 x 240160.1281.5Direct one-bond C-H correlations[20][21]

Data Interpretation and Structural Assignment

A systematic approach is crucial for piecing together the structural puzzle from the collected spectra.

Step 1: Analyze ¹H and ¹³C/DEPT Spectra

Begin by identifying the key functional group signals. In the ¹H spectrum, locate the two amide N-H protons downfield and integrate all signals. In the ¹³C and DEPT spectra, identify the carbonyl carbon, the single CH carbon (C3), and the seven CH₂ carbons. This provides an initial count and classification of all atoms.

Step 2: Assign C-H Pairs using HSQC

The Heteronuclear Single Quantum Coherence (HSQC) spectrum is the cornerstone of the assignment process.[22] It generates a 2D plot where each peak correlates a proton signal (Y-axis) with the signal of the carbon it is directly attached to (X-axis). By picking a carbon signal (e.g., the unique CH at C3 from the DEPT-90), you can instantly identify the chemical shift of its attached proton (H3). This process is repeated for all protonated carbons, creating unambiguous C-H pairs.

Step 3: Connect the Fragments with COSY

The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through two or three bonds (J-coupling).[23] This allows you to trace the connectivity of the carbon skeleton.

Caption: Expected ³J(H,H) COSY correlations for tracing molecular connectivity.

Interpretation Workflow:

  • Start with an unambiguously assigned proton from HSQC, for example, H3.

  • In the COSY spectrum, find the cross-peaks corresponding to H3. These will reveal its coupling partners: H2 and H4.

  • Now, find the signals for H2 and H4 on the diagonal. Look for their other cross-peaks. H2 will only show a correlation back to H3, but H4 will show correlations to H3 and H5.

  • Continue this process "walking" around the piperidine ring (H3 -> H4 -> H5 -> H6) and down the propyl chain (H7 -> H8 -> H9) until all aliphatic spin systems are fully assigned.

Step 4: Final Assignment Table

Consolidate all assignments into a single table. This serves as the final, validated record of the molecule's structure.

Table 2: Template for Final NMR Signal Assignments (in DMSO-d₆)

Atom No. ¹H Shift (ppm) ¹H Mult. ¹³C Shift (ppm) DEPT-135 Key COSY Cross-Peaks
2exp. valuemexp. valueNegativeH3
3exp. valuemexp. valuePositiveH2, H4
4exp. valuemexp. valueNegativeH3, H5
5exp. valuemexp. valueNegativeH4, H6
6exp. valuemexp. valueNegativeH5
7exp. valuetexp. valueNegativeH8
8exp. valuemexp. valueNegativeH7, H9
9exp. valuetexp. valueNegativeH8
10 (NH₂)exp. valuebr s---
11 (C=O)--exp. valueAbsent-
13 (NH₂)exp. valuebr s---

(exp. value = experimental value; m = multiplet, t = triplet, br s = broad singlet)

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial overview, they are insufficient for complete and unambiguous assignment due to signal overlap and complex coupling. The application of DEPT is critical for carbon type identification, while 2D COSY and HSQC experiments are indispensable for definitively establishing the C-H and H-H connectivities. The workflow and protocols detailed in this note provide a robust framework for researchers to confidently verify the structure of this and other similarly complex molecules, ensuring data integrity for subsequent research and development activities.

References

  • PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. Piperidine. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • ResearchGate. (2018). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Fiveable. Spectroscopy of Amines. [Link]

  • Michigan State University Chemistry. NMR Spectroscopy. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • MDPI. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • CSIR-NIScPR. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Bruker. Exploring 2D HSQC NMR. [Link]

Sources

Application Note: Investigating 1-(3-Aminopropyl)piperidine-3-carboxamide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysiology, often involving multiple interacting pathways. The development of effective therapies has been hindered by the multifactorial nature of these conditions.[1] A promising strategy in drug discovery is the design of multi-target-directed ligands that can simultaneously modulate several key pathological processes. The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Specifically, piperidine carboxamide derivatives have garnered significant attention for their potential in treating neurodegenerative disorders, with research highlighting their activity as cholinesterase inhibitors, BACE1 inhibitors, and neuroprotective agents.[1][2][4]

This document provides a comprehensive guide for researchers on the potential applications and investigational protocols for a novel compound, 1-(3-Aminopropyl)piperidine-3-carboxamide . While direct research on this specific molecule in the context of neurodegeneration is nascent, its structural motifs suggest several plausible and exciting avenues for exploration. This guide will outline a logical, step-by-step approach to characterizing its pharmacological profile and therapeutic potential in cellular models of neurodegenerative disease.

Physicochemical Properties of this compound

A foundational understanding of the test compound is critical for experimental design.

PropertyValueSource
CAS Number 915919-60-7
Molecular Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol
Form Solid
SMILES NCCCN1CCCC(C1)C(N)=O
InChI Key UBWWRWUDJJAJCY-UHFFFAOYSA-N

Part 1: Foundational In Vitro Characterization

The initial phase of investigation should focus on established targets in neurodegenerative disease, particularly those for which the piperidine carboxamide scaffold has shown promise.

Cholinesterase Inhibition: A Primary Target in Alzheimer's Disease

The cholinergic hypothesis remains a cornerstone of Alzheimer's therapy, with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors being standard-of-care treatments.[5] Several N-benzylpiperidine carboxamide derivatives have demonstrated potent inhibition of these enzymes.[1][4]

The nitrogen atom in the piperidine ring and the carboxamide moiety of this compound may interact with key residues in the active sites of AChE and BChE, leading to their inhibition and thereby increasing acetylcholine levels in the synaptic cleft.[1]

This colorimetric assay provides a robust and high-throughput method to determine the inhibitory potential of the compound.

Materials:

  • This compound

  • Human recombinant AChE and BChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

  • Assay Reaction: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound at various concentrations or positive control (Donepezil).

    • AChE or BChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add DTNB solution followed by the substrate (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Cellular Assays for Neuroprotection

Beyond enzyme inhibition, a crucial aspect of a potential therapeutic is its ability to protect neurons from the toxic insults characteristic of neurodegenerative diseases.[6]

Protection Against Amyloid-β Induced Toxicity

The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease, and soluble Aβ oligomers are known to be highly neurotoxic.[7]

This compound may mitigate Aβ-induced toxicity by stabilizing mitochondrial function, reducing oxidative stress, or inhibiting downstream apoptotic signaling cascades.

G Abeta Amyloid-β Oligomers Neuron Neuron Abeta->Neuron Compound 1-(3-Aminopropyl)piperidine- 3-carboxamide Mito Mitochondrial Dysfunction Compound->Mito Inhibits ROS Oxidative Stress (ROS Production) Compound->ROS Scavenges/ Prevents Caspase Caspase Activation Compound->Caspase Inhibits Neuron->Mito Neuron->ROS Mito->Caspase ROS->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Proposed neuroprotective mechanism against Aβ toxicity.

The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Aβ₁₋₄₂ oligomers (pre-aggregated)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate (e.g., with retinoic acid) if desired.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 2-4 hours.

    • Introduce Aβ₁₋₄₂ oligomers (e.g., at a final concentration of 5-10 µM) to the wells.

    • Include control groups: vehicle only, Aβ only, and compound only.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO or a similar solvent.

    • Measure absorbance at 570 nm. Higher absorbance correlates with greater cell viability.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH from damaged cells. Higher LDH activity indicates greater cytotoxicity.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the protective effect of the compound by comparing the Aβ + compound groups to the Aβ only group.

Mitigation of Oxidative Stress and Mitochondrial Dysfunction in a Parkinson's Model

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of Parkinson's disease.[6] The neurotoxin MPP⁺ is commonly used to model these aspects in vitro.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays Start Differentiated SH-SY5Y Cells Treatment Treat with Compound (1-24h) Start->Treatment Toxin Add MPP⁺ Toxin Treatment->Toxin Incubate Incubate 24h Toxin->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Assess Health ROS ROS Levels (DCFDA Assay) Incubate->ROS Measure Stress MMP Mitochondrial Membrane Potential (JC-1 Assay) Incubate->MMP Assess Mitochondria

Caption: Workflow for assessing neuroprotection in a Parkinson's model.

Materials:

  • Differentiated SH-SY5Y cells

  • MPP⁺ iodide

  • 2',7'-dichlorofluorescin diacetate (DCFDA) for ROS measurement

  • JC-1 dye for MMP measurement

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Follow the same treatment protocol as described in 2.1, but use MPP⁺ (e.g., 1-2 mM) as the neurotoxin.

  • ROS Measurement (DCFDA Assay):

    • After the 24-hour incubation, wash the cells with PBS.

    • Load the cells with DCFDA solution and incubate for 30-60 minutes in the dark.

    • Wash again to remove excess dye.

    • Measure the fluorescence (excitation ~485 nm, emission ~535 nm). Increased fluorescence indicates higher levels of intracellular ROS.

  • MMP Measurement (JC-1 Assay):

    • After the 24-hour incubation, wash the cells and incubate with the JC-1 dye.

    • In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers that fluoresce green.

    • Measure both red (~590 nm) and green (~525 nm) fluorescence.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization.

  • Data Analysis: Normalize fluorescence data to the vehicle control. Evaluate the ability of this compound to prevent the MPP⁺-induced increase in ROS and decrease in the red/green fluorescence ratio.

Part 3: Data Interpretation and Future Directions

Interpreting the Results

AssayPositive ResultImplication
Cholinesterase Inhibition Low IC₅₀ value (nM to low µM range)Potential symptomatic relief in Alzheimer's disease.[1]
Aβ Neuroprotection Increased cell viability (MTT), decreased cytotoxicity (LDH)Disease-modifying potential by protecting neurons from toxic protein aggregates.[7]
ROS Reduction Attenuation of MPP⁺-induced DCFDA fluorescenceAntioxidant or mitochondria-stabilizing properties relevant to Parkinson's disease.[6]
MMP Stabilization Maintenance of a high red/green JC-1 fluorescence ratio in the presence of MPP⁺Direct protective effect on mitochondria, a key upstream event in neuronal death.[6]

Next Steps

  • Target Deconvolution: If the compound shows significant neuroprotective effects without potent enzyme inhibition, further studies will be needed to identify its molecular target(s). This could involve affinity chromatography, proteomic analysis, or screening against a broader panel of kinases and receptors.

  • In Vivo Efficacy: Promising in vitro results should be followed by studies in animal models of Alzheimer's (e.g., 5XFAD or APP/PS1 mice) or Parkinson's disease (e.g., MPTP-treated mice). Key endpoints would include behavioral assessments, analysis of brain pathology (plaque load, neuroinflammation), and measurement of neurotransmitter levels.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties, including blood-brain barrier permeability, is crucial for determining the compound's potential as a CNS therapeutic.[4]

This structured approach will enable a thorough and scientifically rigorous evaluation of this compound, paving the way for a deeper understanding of its potential as a novel therapeutic agent for neurodegenerative diseases.

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Jung, M., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • Panayides, J-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available at: [Link]

  • ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy. Available at: [Link]

  • Cotzias, G.C., et al. (1976). Antagonism by piperidine of levodopa effects in Parkinson disease. Archives of Neurology. Available at: [Link]

  • Innoget. Piperidine derivatives for the control of Parkinson's and Alzheimer's. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Tydlacka, S., et al. (2021). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • University of Hertfordshire. Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. Available at: [Link]

  • ResearchGate. Piperazine and pyrrolidine derivatives of[8][9][10]triazolo[1,5-a][1][8][11]triazine. Available at: [Link]

  • Heydarian, R., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Sharma, A., et al. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your products.

Introduction: The Chemistry of N-Alkylation on a Bifunctional Scaffold

Piperidine-3-carboxamide is a versatile scaffold in medicinal chemistry, presenting two potential sites for N-alkylation: the secondary amine of the piperidine ring (N1) and the primary amide nitrogen (N'). The reactivity of these two nitrogen atoms is significantly different, and the choice of reaction conditions will dictate the regioselectivity of the alkylation. The piperidine nitrogen is generally more nucleophilic and will react under milder conditions, while the amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group, thus requiring more forcing conditions for alkylation.[1]

This guide is structured to address both N1 and N' alkylation, providing specific protocols and troubleshooting advice for each.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reaction conditions for alkylating the piperidine nitrogen (N1) versus the amide nitrogen (N')?

A1: The primary difference lies in the basicity of the reagents and the reaction temperature.

  • N1-Alkylation (Piperidine Nitrogen): This is a standard N-alkylation of a secondary amine. It can typically be achieved with mild inorganic bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[2] The reaction generally proceeds at room temperature or with gentle heating.[2]

  • N'-Alkylation (Amide Nitrogen): The amide proton is much less acidic than the amine proton, requiring a strong base to be deprotonated. Standard conditions involve the use of strong bases like sodium hydride (NaH), or organolithium reagents such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous ethereal solvents like tetrahydrofuran (THF) or DMF.[1] These reactions are often carried out at low temperatures to control reactivity.

Q2: How can I avoid the common side reaction of over-alkylation at the piperidine nitrogen?

A2: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common issue when alkylating secondary amines.[3] To minimize this:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture ensures that it reacts with the starting piperidine rather than the more nucleophilic N-alkylated product.[2] A syringe pump is an excellent tool for this.[2]

  • Stoichiometry Control: Using a slight excess of the piperidine-3-carboxamide relative to the alkylating agent can help consume the alkylating agent before it can react a second time.

  • Choice of Base: Using a hindered, non-nucleophilic base like DIPEA can be advantageous as it is less likely to promote side reactions compared to smaller, more nucleophilic bases.

Q3: What are the best analytical techniques to monitor the progress of my N-alkylation reaction?

A3: The most common and effective techniques for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it provides both separation of the reaction components (starting material, product, byproducts) and mass information, confirming the identity of the desired product and any impurities.[4]

Q4: My starting material has a Boc protecting group on the piperidine nitrogen. How does this affect the N'-alkylation of the amide?

A4: Starting with 1-N-Boc-piperidine-3-carboxamide is a common strategy to selectively target the amide nitrogen for alkylation.[5] The Boc group protects the highly nucleophilic piperidine nitrogen, preventing it from reacting. You can then proceed with the strong base conditions required for N'-alkylation. The Boc group is generally stable to bases like NaH but can be sensitive to very strong organolithium bases and acidic workup conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong base (for N'-alkylation): The pKa of the amide N-H is high. 2. Poor quality reagents: Old or improperly stored base (e.g., NaH) or alkylating agent. 3. Low reaction temperature: The activation energy for the reaction is not being overcome. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction.[1]1. For N'-alkylation, switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA).[1] 2. Use freshly opened or properly stored reagents. Titrate organolithium bases before use. 3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 4. For reactions with strong bases, ensure an anhydrous polar aprotic solvent like THF or DMF is used.[1]
Formation of Multiple Products (Poor Selectivity) 1. Alkylation at both N1 and N': This can occur if conditions are harsh enough to deprotonate the amide in the absence of a protecting group on N1. 2. Over-alkylation at N1: Formation of the quaternary ammonium salt.[3]1. Protect the piperidine nitrogen (N1) with a suitable protecting group (e.g., Boc) before attempting N'-alkylation. 2. Employ slow addition of the alkylating agent, use a slight excess of the amine, or consider a less reactive alkylating agent (e.g., bromide instead of iodide).[2]
Low Isolated Yield After Work-up 1. Product is water-soluble: The N-alkylated product may have increased polarity and be lost to the aqueous phase during extraction. 2. Decomposition on silica gel: The product may be unstable on silica gel during column chromatography.1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Back-extract the aqueous layer multiple times with an organic solvent. 2. Consider alternative purification methods like crystallization, preparative HPLC, or using a different stationary phase for chromatography (e.g., alumina).
Reaction is Messy and Difficult to Purify 1. Side reactions with the solvent: Some strong bases can react with solvents like DMF at elevated temperatures.[6] 2. Decomposition of the alkylating agent: The alkylating agent may not be stable under the reaction conditions.1. If using a strong base like LDA, maintain a low temperature (e.g., -78 °C to 0 °C). For higher temperature reactions, consider a more robust solvent. 2. Ensure the chosen alkylating agent is compatible with the base and solvent system.

Experimental Protocols

Protocol 1: N1-Alkylation of Piperidine-3-carboxamide

This protocol describes a general procedure for the alkylation of the piperidine nitrogen.

Materials:

  • Piperidine-3-carboxamide

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine-3-carboxamide (1.0 eq.).

  • Add anhydrous MeCN or DMF to dissolve the starting material.

  • Add K₂CO₃ (2.0 eq.) or DIPEA (1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise over 30 minutes.[2]

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N'-Alkylation of 1-N-Boc-piperidine-3-carboxamide

This protocol outlines a method for the selective alkylation of the amide nitrogen.

Materials:

  • 1-N-Boc-piperidine-3-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-N-Boc-piperidine-3-carboxamide (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the amide to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[2]

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Reaction Scheme

N_Alkylation cluster_n1 N1-Alkylation (Piperidine) cluster_n_prime N'-Alkylation (Amide) start1 Piperidine-3-carboxamide prod1 N1-Alkyl-piperidine-3-carboxamide start1->prod1 R-X, Base (e.g., K2CO3) Solvent (e.g., MeCN) start2 N1-Boc-piperidine-3-carboxamide prod2 N'-Alkyl-N1-Boc-piperidine-3-carboxamide start2->prod2 1. Strong Base (e.g., NaH) 2. R-X Solvent (e.g., THF)

Caption: Regioselective N-alkylation pathways for piperidine-3-carboxamide.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or No Reaction q1 Which nitrogen are you alkylating? start->q1 n1 N1 (Piperidine) q1->n1 n_prime N' (Amide) q1->n_prime q1_n1 What is the main issue? n1->q1_n1 q1_n_prime What is the main issue? n_prime->q1_n_prime sol1_1 Increase temperature. Check reagent quality. sol1_2 Use slow addition of alkyl halide. Adjust stoichiometry. issue1_n1 Low Conversion q1_n1->issue1_n1 issue2_n1 Over-alkylation q1_n1->issue2_n1 issue1_n1->sol1_1 issue2_n1->sol1_2 sol2_1 Use a stronger base (NaH, LDA). Ensure anhydrous conditions. sol2_2 Protect N1 with Boc group. issue1_n_prime Low Conversion q1_n_prime->issue1_n_prime issue2_n_prime Reaction at N1 q1_n_prime->issue2_n_prime issue1_n_prime->sol2_1 issue2_n_prime->sol2_2

Sources

Technical Support Center: Overcoming Poor Reactivity of the Aminopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to help you troubleshoot and overcome common challenges associated with the reactivity of the aminopropyl group, a cornerstone of many bioconjugation and surface modification protocols. This resource is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the fundamental chemical principles governing aminopropyl group reactivity. Understanding these concepts is the first step toward effective troubleshooting.

Q1: I've functionalized my surface with an aminopropyl silane, but my subsequent coupling reaction has a very low yield. What are the most likely causes?

A1: This is a common and multifaceted problem. The poor reactivity of a surface-bound aminopropyl group typically stems from one of three areas: the amine itself, the stability of the underlying surface chemistry, or steric hindrance.

  • Protonation State of the Amine: The primary amine of the aminopropyl group is a nucleophile, meaning it reacts by donating its lone pair of electrons to an electrophile (e.g., an activated carboxyl group).[1][2] However, in acidic or neutral aqueous solutions, this amine group can be protonated (—NH3+). In its protonated form, it has no lone pair to donate and is therefore non-nucleophilic and unreactive.

  • Instability of the Silane Layer: The aminopropyl group is often attached to a substrate (like glass or silica) via a silane linker (e.g., APTES). These siloxane (Si-O-Si) bonds are susceptible to hydrolysis, especially in aqueous media at elevated temperatures.[3][4] This can cause the entire functional layer to detach from the surface, leading to a complete loss of reactivity. The amine functionality can even catalyze this hydrolysis itself.[3]

  • Surface Complexity and Contamination: Aminopropyl silanes like APTES can polymerize in complex ways on a surface, leading to vertical multilayers or horizontal cross-linking instead of a uniform monolayer.[3][5] This can result in many amine groups being buried and inaccessible. Furthermore, amine groups can react with atmospheric CO2 to form inactive carbonate salts.[4]

Q2: The protocol says to run the coupling reaction at a specific pH. Why is this so critical for aminopropyl group reactivity?

A2: The pH of the reaction buffer is arguably the single most important factor controlling the nucleophilicity of the aminopropyl group. As a primary amine, it has a pKa value typically in the range of 9-10.

  • Below the pKa: The amine group is predominantly in its protonated, non-reactive ammonium form (R-NH3+).

  • Above the pKa: The amine group is predominantly in its deprotonated, nucleophilic form (R-NH2).

For a typical amide coupling reaction with an N-hydroxysuccinimide (NHS) ester, the optimal pH is a compromise. The reaction requires the amine to be deprotonated, pushing the ideal pH higher. However, the NHS ester itself is prone to hydrolysis at alkaline pH, which deactivates it. Therefore, most protocols recommend a reaction pH between 7.2 and 8.5 . This provides a sufficient concentration of reactive R-NH2 groups while minimizing the rate of competing NHS-ester hydrolysis.

Troubleshooting Guide: From Problem to Solution

This section provides actionable steps to diagnose and solve specific experimental failures.

Problem: Low yield or complete failure of an amide coupling reaction (e.g., with an NHS-activated molecule).

Your assay (fluorescence, colorimetry, etc.) shows a very weak signal, indicating that your molecule of interest has not successfully coupled to the aminopropyl-functionalized surface.

G start Low Coupling Yield Detected q1 Step 1: Verify Amine Presence Run amine quantification assay. (See Protocol 2) start->q1 q2 Step 2: Check Reaction pH Is the buffer pH between 7.2-8.5? q1->q2 Amine Present sol1 Amines Absent or Low Density: Re-evaluate silanization protocol. (See Protocol 1) q1->sol1 Amine Absent q3 Step 3: Assess Reagent Stability Is the NHS-ester fresh? Was it stored properly? q2->q3 Yes sol2 Incorrect pH: Prepare fresh buffer. Use a non-nucleophilic buffer (e.g., HEPES, PBS). q2->sol2 No q4 Step 4: Consider Steric Hindrance Is the linker long enough? Is the surface density too high? q3->q4 Yes sol3 Reagent Degraded: Use fresh, high-quality NHS-ester. Dissolve immediately before use. q3->sol3 No sol4 Steric Hindrance Likely: Use a longer chain aminosilane. Reduce silane concentration during functionalization. q4->sol4 Yes success Coupling Yield Improved q4->success No sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting Decision Tree for Low Amide Coupling Yield.

Problem: High background or non-specific binding in my assay.

You observe a high signal in your negative control samples, suggesting that molecules are adhering to the surface in an unintended manner.

This issue often arises from unreacted aminopropyl groups. The protonated amine (R-NH3+) at neutral pH can electrostatically attract negatively charged molecules (like many proteins or nucleic acids). Alternatively, the propyl chains themselves can create hydrophobic patches that interact non-specifically with other molecules.

After your primary coupling reaction, you must deactivate any remaining aminopropyl groups. This is achieved by reacting the surface with a small, simple, and inert molecule.

  • Recommended Capping Agent: Acetic anhydride or N-acetylsuccinimide. These reagents will acetylate the primary amines, converting them into neutral and more hydrophilic amide groups, thereby quenching their reactivity and reducing non-specific interactions.

  • See Protocol 3 for a detailed methodology on how to perform a capping step.

Key Experimental Protocols

Protocol 1: General Procedure for Silanization of Glass/Silica Surfaces with APTES

This protocol provides a starting point for creating a reactive aminopropyl surface. Stability is enhanced by performing the reaction in an anhydrous organic solvent at an elevated temperature.[3]

  • Surface Cleaning: Thoroughly clean the substrate. A common method is sonication in 2% Alconox, followed by extensive rinsing with deionized water, and drying under a stream of nitrogen.

  • Surface Activation: Activate the surface by creating hydroxyl groups. This can be done with an oxygen plasma treatment or by immersion in a piranha solution (handle with extreme caution!).

  • Silanization Reaction:

    • Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene. Using an anhydrous solvent is critical to prevent premature polymerization in solution.[3]

    • Immerse the activated substrates in the APTES solution.

    • Heat the reaction to 70-90°C and let it proceed for 1-2 hours.[3]

  • Washing: Remove the substrates and wash them thoroughly to remove unbound silane. A typical wash sequence is toluene, followed by ethanol, and finally deionized water.

  • Curing: Cure the silane layer by baking the substrates at 110-120°C for 30-60 minutes. This drives the condensation reaction to form stable siloxane bonds with the surface.

  • Storage: Store the functionalized substrates in a desiccator under vacuum or inert gas to prevent reaction with atmospheric moisture and CO2.

Protocol 2: Quantification of Surface Amine Density via Ninhydrin Assay

This colorimetric assay allows you to confirm the presence of primary amines on your surface and quantify their density.[6][7]

  • Reagent Preparation:

    • Ninhydrin Reagent A: Dissolve 4 g of ninhydrin in 100 mL of 2-methoxyethanol.

    • Ninhydrin Reagent B: Prepare a 2 M acetate buffer (pH 5.2).

    • Ninhydrin Reagent C: Add 1 mL of 1% KCN to 49 mL of 2-methoxyethanol.

    • Working Solution: Mix Reagents A, B, and C in a 5:5:1 ratio just before use.

  • Assay Procedure:

    • Place your aminopropyl-functionalized substrate into a reaction vessel (e.g., a glass vial).

    • Add a defined volume of the ninhydrin working solution, ensuring the surface is fully submerged.

    • Include a blank (unfunctionalized) substrate as a negative control.

    • Heat the vessels at 100°C for 10-15 minutes. A purple color (Ruhemann's purple) will develop in the presence of primary amines.

  • Quantification:

    • Cool the solution to room temperature.

    • Transfer the solution to a cuvette and measure the absorbance at 570 nm using a spectrophotometer.

    • Determine the concentration of amines by comparing the absorbance to a standard curve generated with a known concentration of a primary amine (e.g., 3-aminopropyl)triethoxysilane in solution.

Protocol 3: Capping Unreacted Amines to Reduce Non-Specific Binding

This procedure should be performed immediately after your primary coupling reaction and before introducing your detection molecules.

  • Prepare Capping Buffer: Prepare a solution of 5% (v/v) acetic anhydride in a non-nucleophilic buffer like sodium bicarbonate (0.1 M, pH 8.5). Alternatively, use a 0.1 M solution of N-acetylsuccinimide in DMF or DMSO.

  • Capping Reaction:

    • After removing the solution from your primary coupling reaction, immediately wash the surface with your reaction buffer (e.g., PBS).

    • Immerse the surface in the capping buffer.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Final Wash:

    • Wash the surface extensively with your assay buffer to remove any residual capping reagent and byproducts.

    • The surface is now ready for the addition of your detection reagents or for your main assay.

Data Summary Tables

Table 1: Factors Influencing Aminopropyl Group Nucleophilicity

FactorEffect on ReactivityRationaleRecommended Action
pH High ImpactControls the protonation state of the amine. R-NH2 is reactive, R-NH3+ is not.Use a buffer with pH 7.2-8.5 for NHS-ester coupling.
Solvent Moderate ImpactProtic solvents can hydrogen-bond with the amine, slightly reducing its nucleophilicity.Aprotic polar solvents (DMF, DMSO) are often preferred but aqueous buffers are common for biological applications.[8]
Steric Hindrance High ImpactBulky molecules near the amine can physically block access for the incoming electrophile.[9][10][11]Use longer linkers or spacer arms; optimize surface density of the amine.
Temperature Moderate ImpactHigher temperatures increase reaction rates but also accelerate the hydrolysis of sensitive reagents like NHS-esters.Follow protocol-specific recommendations, typically room temperature to 37°C.

References

  • How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. [Link]

  • Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. [Link]

  • From Synthesis to Application: Functionalized Magnetic Nanoparticles as a Simple and Reliable Tool for Nucleic Acid Purification. ACS Omega. [Link]

  • Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites. MDPI. [Link]

  • Nylon surface modification. Part 1. Targeting the amide groups for selective introduction of reactive functionalities. ResearchGate. [Link]

  • Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]

  • Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. Organic Chemistry. [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. MDPI. [Link]

  • Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. NIH. [Link]

  • The Nucleophile. Chemistry LibreTexts. [Link]

  • Aminosilicones without Protecting Groups: Using Natural Amines. ResearchGate. [Link]

  • A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. ResearchGate. [Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PMC - NIH. [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. NIH. [Link]

  • amide coupling help. Reddit. [Link]

  • Amines as Nucleophiles. YouTube. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry. [Link]

  • Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]

  • A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles (2019). SciSpace. [Link]

  • Quantification of Nanomaterial Surfaces. chemrxiv.org. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Piperidine-3-Carboxamides: A Focused Analysis of 1-(3-Aminopropyl)piperidine-3-carboxamide and its Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] Within this broad class of compounds, piperidine-3-carboxamide derivatives have emerged as a particularly promising chemotype, demonstrating a diverse array of biological activities. This guide provides a comparative analysis of the biological activity of various piperidine-3-carboxamide derivatives, with a specific focus on the potential of 1-(3-Aminopropyl)piperidine-3-carboxamide as a candidate for anticancer drug discovery. While direct experimental data for this specific compound is not yet publicly available, this guide will extrapolate its potential activity based on established structure-activity relationships (SAR) within the piperidine-3-carboxamide class and outline the experimental workflows required for its comprehensive evaluation.

The Piperidine-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring, a six-membered heterocycle, offers a versatile and conformationally flexible core that can be readily functionalized to interact with a variety of biological targets.[1] The carboxamide group at the 3-position provides a key hydrogen bonding motif, crucial for anchoring the molecule within the binding pockets of enzymes and receptors. The substituent at the 1-position of the piperidine ring (the nitrogen atom) significantly influences the molecule's overall properties, including its polarity, basicity, and steric bulk, thereby modulating its biological activity and pharmacokinetic profile.

Comparative Biological Activities of Piperidine-3-Carboxamide Derivatives

Recent research has highlighted the significant potential of piperidine-3-carboxamide derivatives in several therapeutic areas. Notably, these compounds have demonstrated promising activity as anticancer, anti-osteoporosis, and antimalarial agents.

Anticancer Activity: Inducing Senescence in Melanoma Cells

A significant breakthrough in the exploration of piperidine-3-carboxamides has been the discovery of their ability to induce a senescence-like phenotype in cancer cells.[2][3] Cellular senescence is a state of irreversible cell cycle arrest, and its induction in tumor cells is a promising therapeutic strategy.[2] High-throughput screening of small molecule libraries identified an N-arylpiperidine-3-carboxamide scaffold as a potent inducer of senescence in human melanoma A375 cells.[2]

Subsequent structure-activity relationship (SAR) studies revealed that modifications to the N-aryl group and the piperidine ring significantly impact the compound's antiproliferative and senescence-inducing activity.[2] For instance, the introduction of a pyridine ring and a pyrrole moiety resulted in a derivative with markedly improved antimelanoma activity (IC50 = 0.03 µM) and senescence-inducing capacity (EC50 = 0.04 µM) in A375 cells.[2]

Compound IDKey Structural FeaturesAntiproliferative Activity (IC50, µM) in A375 cellsSenescence-Inducing Activity (EC50, µM) in A375 cellsReference
Hit 1 N-arylpiperidine-3-carboxamide0.881.24[2]
Compound 54 S-isomer with pyridine and pyrrole moieties0.030.04[2]

Based on these findings, it is scientifically plausible to hypothesize that This compound , with its basic aminopropyl side chain at the N1 position, could exhibit interesting anticancer properties. The primary amine could engage in additional hydrogen bonding interactions within a target protein, potentially leading to potent and selective activity. The flexibility of the aminopropyl chain could also allow for optimal positioning of the pharmacophoric elements.

Anti-Osteoporosis Activity: Targeting Cathepsin K

Piperidine-3-carboxamide derivatives have also been investigated as inhibitors of cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[4] Overactivity of cathepsin K is implicated in osteoporosis. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against this enzyme.[4] The most potent compound, H-9 , exhibited an IC50 value of 0.08 µM against cathepsin K and demonstrated anti-bone resorption effects in vitro.[4]

Compound IDTargetInhibitory Activity (IC50, µM)Therapeutic AreaReference
H-9 Cathepsin K0.08Osteoporosis[4]
Antimalarial Activity: Proteasome Inhibition

The proteasome is a validated target for antimalarial drug discovery. A phenotypic screen identified a piperidine carboxamide, SW042 , with activity against Plasmodium falciparum.[5] Further optimization led to the development of SW584 , which demonstrated efficacy in a mouse model of human malaria.[5] These compounds were found to be species-selective inhibitors of the β5 subunit of the P. falciparum proteasome.[5]

Proposed Investigation of this compound: An Experimental Roadmap

To evaluate the hypothesized anticancer activity of this compound, a systematic experimental approach is required. The following section details the essential protocols for a comprehensive in vitro evaluation.

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Evaluation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Initial Screening C Senescence Induction Assays (e.g., SA-β-gal staining) B->C Confirmation of Phenotype D Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) C->D Elucidation of Pathway E Lead Optimization D->E SAR Studies

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This is a widely used cytochemical assay to detect senescent cells.[2]

Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to the expression of a β-galactosidase enzyme that is active at pH 6.0. This activity can be detected by the hydrolysis of the chromogenic substrate X-gal, which produces a blue precipitate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells on glass coverslips in a 6-well plate and treat them with the test compounds as described in the cell viability assay.

  • Cell Fixation: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate them with the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and buffered to pH 6.0) at 37°C overnight in a dry incubator (to prevent CO2 from lowering the pH of the staining solution).

  • Microscopy: Observe the cells under a light microscope and count the number of blue-stained (senescent) cells and the total number of cells in several random fields.

  • Quantification: Calculate the percentage of SA-β-gal-positive cells. Determine the EC50 value (the concentration of the compound that induces senescence in 50% of the cells).

Signaling Pathway Investigation

Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. This could involve exploring its effect on key signaling pathways implicated in cancer cell proliferation and survival.

G cluster_0 Potential Anticancer Signaling Pathways Compound 1-(3-Aminopropyl)piperidine- 3-carboxamide Target Molecular Target (e.g., Kinase, Proteasome) Compound->Target Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Outcome Cellular Outcome (Apoptosis, Senescence) Pathway->Outcome

Caption: A simplified diagram illustrating the potential mechanism of action for an anticancer compound.

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold represents a rich source of biologically active molecules with significant therapeutic potential. While the specific biological profile of this compound remains to be elucidated, the established anticancer activities of structurally related compounds provide a strong rationale for its investigation in this area. The aminopropyl substituent offers a unique chemical handle for modulating the compound's properties and potentially achieving novel target interactions.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel piperidine derivatives. A thorough investigation, encompassing initial screening for antiproliferative activity, confirmation of the senescence phenotype, and elucidation of the underlying mechanism of action, will be crucial in determining the therapeutic potential of this promising compound. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within the piperidine-3-carboxamide class but also contribute to the development of novel and effective anticancer agents.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Science. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

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Navigating the Structure-Activity Landscape of Piperidine Carboxamides as Dopamine D3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The exploration of novel chemical entities for therapeutic intervention is a cornerstone of medicinal chemistry. The 1-(3-Aminopropyl)piperidine-3-carboxamide scaffold represents a potential pharmacophore for various biological targets. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies published for this exact molecular framework.

Therefore, this guide has been expertly curated to provide a detailed comparative analysis of a closely related and extensively studied class: Piperidine Carboxamide derivatives as selective antagonists for the Dopamine D3 Receptor (D3R) . The principles and experimental methodologies detailed herein are directly applicable and offer a robust framework for initiating or advancing research on the this compound series. The Dopamine D3 receptor is a high-value target for central nervous system (CNS) disorders, and understanding the SAR of its antagonists is crucial for the development of novel therapeutics.[1]

The Dopamine D3 Receptor: A Key Target in Neuropsychiatric Disorders

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a significant role in cognition, motivation, and emotion.[2] Its dysregulation is implicated in a range of conditions including substance abuse, schizophrenia, and Parkinson's disease.[2][3] Consequently, the development of selective D3R antagonists has been a major focus of drug discovery efforts.[1][2] A primary challenge in this endeavor is achieving high selectivity over the closely related D2 receptor, due to the high degree of homology between the two.[2]

The Piperidine Carboxamide Scaffold: A Privileged Structure for D3R Antagonism

The piperidine carboxamide core is a well-established pharmacophore for D3R antagonists. This structural motif provides a versatile backbone for introducing various substituents that can modulate affinity, selectivity, and pharmacokinetic properties. A generalized structure-activity relationship for this class of compounds can be dissected into three key regions:

  • The Piperidine Ring: This central scaffold often engages in crucial interactions with the receptor. Its conformation and substitution pattern are critical for optimal binding.

  • The Carboxamide Linker: This amide bond acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the receptor's binding pocket. Bioisosteric replacement of the amide is a common strategy to improve metabolic stability and other drug-like properties.[4][5]

  • The Terminal Aromatic/Lipophilic Group: This region typically occupies a hydrophobic pocket within the receptor, and modifications here significantly impact potency and selectivity.

Below is a conceptual workflow for a typical SAR study, illustrating the iterative process of design, synthesis, and testing.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration lead Lead Compound design Design Analogs (Vary R1, R2, R3) lead->design synthesis Chemical Synthesis design->synthesis binding Binding Assays (Ki) synthesis->binding Test Affinity functional Functional Assays (IC50) binding->functional Test Potency selectivity Selectivity vs. D2R functional->selectivity adme ADME/PK Studies selectivity->adme sar Establish SAR adme->sar Analyze Data qsar Develop 3D-QSAR/Pharmacophore Model sar->qsar optimization Lead Optimization qsar->optimization Guide Next Round optimization->design Iterate

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Comparative Analysis of Piperidine Carboxamide Derivatives

While a direct SAR for the this compound scaffold is not available, we can infer valuable insights from related series. The following table summarizes key findings from the literature on analogous piperidine carboxamide-based D3R antagonists.

Derivative ClassKey Structural Features & SAR InsightsRepresentative IC50/Ki Range (D3R)Selectivity over D2RReference
1H-Pyrimidin-2-one Derivatives - Pyrimidinone scaffold acts as a bioisostere of the carboxamide. - Potency is highly sensitive to substituents on the terminal aromatic ring.0.8 nM - 10 nM (Ki)>80-fold[6][7][8]
N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides - A four-carbon linker between the piperazine and the carboxamide is optimal. - The nature of the arylcarboxamide moiety strongly influences intrinsic activity (agonist vs. antagonist).1 nM - 50 nM (Ki)Variable, often moderate[9]
1-Aryl-3-(1-acylpiperidin-4-yl) Ureas - Urea linker serves as a hydrogen bonding motif. - Docking studies suggest interaction with key residues like ASP335 and TYR383 in analogous enzyme systems.Not specified for D3R, but active in low micromolar range for other targets.Not specified[10]

Key Pharmacophoric Features for D3R Antagonism

Based on numerous studies of D3R antagonists, a general pharmacophore model has emerged. This model typically includes:

  • A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, forms a crucial salt bridge with a conserved aspartate residue (Asp110) in the D3R binding pocket.

  • A hydrogen bond acceptor/donor: The carboxamide or a bioisosteric equivalent is essential for anchoring the ligand.

  • An aromatic/hydrophobic region: This group interacts with a hydrophobic pocket in the receptor.

  • A specific spatial arrangement: The relative orientation of these features is critical for high-affinity binding and selectivity.

The following diagram illustrates a generalized pharmacophore model for piperidine-based D3R antagonists.

Pharmacophore cluster_receptor D3 Receptor Binding Pocket cluster_ligand Ligand Features asp Asp110 (Anionic) h_bond H-Bond Donor/Acceptor Residues hydrophobic Hydrophobic Pocket basic_N Basic Nitrogen (+) basic_N->asp Ionic Interaction amide H-Bonding Group (e.g., Carboxamide) amide->h_bond Hydrogen Bonding aromatic Aromatic/Hydrophobic Tail aromatic->hydrophobic Hydrophobic Interaction

Caption: Generalized pharmacophore model for D3R antagonists.

Experimental Protocols for Evaluation

To conduct a robust SAR study, a standardized set of assays is required. The following protocols are representative of those used in the field for characterizing D3R antagonists.

Radioligand Binding Assay for D3R Affinity (Ki)

Objective: To determine the binding affinity of test compounds for the human dopamine D3 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D3 receptor expressed in a stable cell line (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D3 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]-Spiperone at its Kd concentration).

      • A range of concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • Cell membrane preparation.

    • For non-specific binding determination, use a high concentration of a known D3R antagonist (e.g., 10 µM haloperidol).

    • For total binding, omit the test compound and non-specific binding agent.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for D3R Antagonism (IC50)

Objective: To determine the functional potency of test compounds as D3R antagonists.

Principle: D3 receptors are G-protein coupled receptors that, upon activation by an agonist (e.g., quinpirole), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists will block this effect.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line co-expressing the human D3 receptor and a reporter system sensitive to cAMP levels (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Functional Assay:

    • Wash the cells with assay buffer (e.g., serum-free medium).

    • Pre-incubate the cells with a range of concentrations of the test compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D3R agonist (e.g., quinpirole at its EC80 concentration) to all wells except the basal control.

    • Incubate for a further period to allow for changes in cAMP levels (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase assay system).

    • Plot the response (e.g., luminescence or fluorescence) against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced effect) using non-linear regression.

Conclusion and Future Directions

The piperidine carboxamide scaffold remains a highly promising starting point for the development of selective D3R antagonists. While direct SAR data for this compound derivatives is currently limited in the public domain, the extensive research on analogous structures provides a clear roadmap for investigation.

Future work on the this compound series should focus on:

  • Systematic modification of the aminopropyl chain, the piperidine ring, and the terminal group attached to the carboxamide.

  • Bioisosteric replacement of the carboxamide linker to improve pharmacokinetic properties.[4][5][11][12]

  • Stereochemical investigations , as D3R binding is often stereospecific.

  • Pharmacophore and 3D-QSAR modeling to guide the rational design of more potent and selective analogs.[1][10][13][14][15]

By applying the principles and experimental protocols outlined in this guide, researchers can effectively explore the structure-activity landscape of this and related chemical series, paving the way for the discovery of novel therapeutics for a range of CNS disorders.

References

  • Geneste, H., et al. (2006). Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 16(3), 490-494. Available from: [Link]

  • Leopoldo, M., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 48(25), 7919-7922. Available from: [Link]

  • Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12485-12533. Available from: [Link]

  • Kim, M., et al. (2018). Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. Molecules, 23(10), 2452. Available from: [Link]

  • Das, N., et al. (2011). Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs). Medicinal Chemistry, 7(6), 581-592. Available from: [Link]

  • Nakane, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5148-5159. Available from: [Link]

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  • Geneste, H., et al. (2006). Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme. Bioorganic & Medicinal Chemistry Letters, 16(15), 4063-4067. Available from: [Link]

  • Spyrakis, F., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(16), 8759. Available from: [Link]

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  • Singh, H., et al. (2013). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Medicinal Chemistry, 2013, 1-10. Available from: [Link]

  • Micheli, F., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Sharma, A., et al. (2024). Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

  • Patrick, G.L. (2002). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 82, 21-41. Available from: [Link]

  • Wünsch, B. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(17), 3105. Available from: [Link]

  • van der Mey, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available from: [Link]

  • Reback, M.A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6497-6508. Available from: [Link]

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A Comparative In Vitro Analysis of 1-(3-Aminopropyl)piperidine-3-carboxamide Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Cancer Therapeutics

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the inhibition of a parallel DNA repair pathway in a cancer cell with a pre-existing DNA repair defect leads to cell death, is elegantly exploited by these inhibitors.[3] This guide provides an in-depth comparative analysis of the in vitro testing of a promising class of PARP inhibitors based on the 1-(3-aminopropyl)piperidine-3-carboxamide scaffold.

We will delve into the rationale behind key in vitro assays, present comparative data with established PARP inhibitors, and provide detailed experimental protocols to empower researchers in their evaluation of this novel compound class. For the purpose of this guide, we will use the well-characterized piperidine-3-carboxamide derivative, Niraparib (MK-4827), as a prime exemplar for this class of compounds and compare its performance against the first-in-class PARP inhibitor, Olaparib.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[5] In cancer cells with defective homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[6]

The this compound scaffold has been identified as a promising pharmacophore for potent PARP inhibition. The piperidine ring and its substituents are designed to interact with key residues in the catalytic domain of PARP1 and PARP2, mimicking the nicotinamide portion of its natural substrate, NAD+.[7]

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro evaluation of novel PARP inhibitors hinges on a series of well-defined assays that assess their enzymatic inhibitory potential and their cytotoxic effects on cancer cells, particularly those with BRCA mutations.

Enzymatic Inhibition of PARP1 and PARP2

The initial step in characterizing a new PARP inhibitor is to determine its potency against the target enzymes, PARP1 and PARP2. This is typically achieved through biochemical assays that measure the enzymatic activity of purified PARP proteins in the presence of varying concentrations of the inhibitor.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Niraparib (MK-4827) 3.8[8]2.1[8]
Olaparib 1.28 (MDA-MB-231 cells)[9]-

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

As the data indicates, Niraparib, a key example of a piperidine-3-carboxamide based inhibitor, demonstrates potent, low nanomolar inhibition of both PARP1 and PARP2.[8] This high affinity is a critical attribute for an effective therapeutic agent.

Cellular PARP Inhibition and Cytotoxicity in BRCA-Mutant Cancer Cells

Beyond enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. This is evaluated by measuring the inhibition of PARP activity within whole cells and the subsequent cytotoxic effect on cancer cell lines with known BRCA mutations.

CompoundWhole Cell PARP Inhibition EC50 (nM)Cytotoxicity CC50 in BRCA-1 Mutant Cells (nM)Cytotoxicity CC50 in BRCA-2 Mutant Cells (nM)
Niraparib (MK-4827) 4[8]10 - 100[8]10 - 100[8]
Olaparib -1.28 (MDA-MB-231 cells)[9]-

EC50 represents the concentration required for 50% of maximal effect in a whole-cell assay. CC50 is the concentration that causes 50% cell death.

Niraparib effectively inhibits PARP activity in a cellular environment at low nanomolar concentrations and exhibits potent cytotoxicity specifically in cancer cells with BRCA1 and BRCA2 mutations, with a CC50 in the 10-100 nM range.[8] This selectivity for BRCA-deficient cells is the hallmark of a successful PARP inhibitor.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, this section provides detailed protocols for the key in vitro assays discussed.

Protocol 1: Fluorometric PARP1 Enzymatic Inhibition Assay

This assay quantifies the amount of NAD+ consumed by PARP1, which is proportional to its enzymatic activity. The decrease in NAD+ is measured by a fluorescent probe.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • NAD+

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Fluorescent NAD+ detection reagent

  • Black 96-well assay plates

  • Fluorometric plate reader (Excitation ~420 nm, Emission ~450 nm)[10]

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, activated DNA, and the test compound or vehicle control.

  • Add the PARP1 enzyme to each well and incubate for 10-15 minutes at room temperature.[10]

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the fluorescent NAD+ detection reagent.

  • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay in BRCA-Mutant Cell Lines

This assay determines the cytotoxic effect of the compounds on cancer cells with and without BRCA mutations. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, an indicator of metabolically active cells.

Materials:

  • BRCA1 or BRCA2 mutant cancer cell lines (e.g., SUM149PT, MDA-MB-436)

  • Isogenic BRCA-proficient control cell lines

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed the BRCA-mutant and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds or vehicle control.

  • Incubate the cells for 5 days.[8]

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the CC50 values.

Protocol 3: Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with the test compound, providing a measure of cytotoxicity.

Materials:

  • BRCA-mutant cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form. The medium with the compound should be refreshed every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with 10% formalin for 15 minutes.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitor cluster_2 Outcome in HR-Deficient Cancer Cells SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PAR PAR Synthesis PARP1->PAR NAD+ DSB Double-Strand Break (DSB) (during replication) PARP1->DSB Unrepaired SSB BER Base Excision Repair (BER) PAR->BER PARPi 1-(3-Aminopropyl)piperidine- 3-carboxamide Compound PARPi->PARP1 Inhibition Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Failed HR Repair

Caption: Mechanism of action of this compound based PARP inhibitors in homologous recombination (HR) deficient cancer cells.

In_Vitro_Assay_Workflow cluster_0 Phase 1: Enzymatic Activity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Long-Term Cytotoxicity EnzymeAssay PARP1/2 Enzymatic Inhibition Assay IC50 Determine IC50 EnzymeAssay->IC50 CellViability Cell Viability Assay (BRCA-mutant vs. WT cells) EnzymeAssay->CellViability EC50_CC50 Determine EC50 & CC50 CellViability->EC50_CC50 ClonogenicAssay Clonogenic Survival Assay CellViability->ClonogenicAssay SurvivalFraction Determine Surviving Fraction ClonogenicAssay->SurvivalFraction

Caption: A streamlined workflow for the in vitro evaluation of novel PARP inhibitors.

Conclusion

The this compound scaffold represents a promising foundation for the development of potent and selective PARP inhibitors. The in vitro testing cascade outlined in this guide, from initial enzymatic inhibition to long-term cell survival assays, provides a robust framework for characterizing the efficacy of these novel compounds. The comparative data presented for Niraparib (MK-4827) underscores the potential of this chemical class to rival and potentially exceed the performance of established PARP inhibitors. By adhering to rigorous and well-validated experimental protocols, researchers can confidently assess the therapeutic promise of these next-generation cancer drugs.

References

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Fong, P. C. et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123–134. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Kaelin, W. G. (2005). The concept of synthetic lethality in the context of anticancer therapy. Nature Reviews Cancer, 5(9), 689–698. [Link]

  • Sandhu, S. K. et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology, 14(9), 882–892. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8–24. [Link]

  • Pettitt, S. J. et al. (2018). Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance. Nature communications, 9(1), 1849. [Link]

  • Sun, K. et al. (2018). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic oncology, 151(1), 159–166. [Link]

  • Atas, E. et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Langelier, M. F. et al. (2014). PARP-1 mechanism of action is revealed by novel structural determinants of allostery and substrate specificity. Molecular cell, 53(5), 785–798. [Link]

  • Shen, Y. et al. (2013). A very long-acting PARP inhibitor suppresses cancer cell growth in DNA repair-deficient tumor models. Molecular cancer therapeutics, 12(11), 2356–2365. [Link]

  • Wang, L. et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical biology & drug design, 78(3), 445–456. [Link]

  • Stewart, E. et al. (2018). In vitro PARP inhibitor responses correlate with in vivo responses and correlated drug response profiles identify effective combinations for individual samples. Clinical Cancer Research, 24(23), 5964–5974. [Link]

  • Pettitt, S. J. et al. (2020). PARP1 mediates PARPi sensitivity in BRCA1 mutant cell lines. Nature communications, 11(1), 1–14. [Link]

  • Farmer, H. et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917–921. [Link]

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Safety Operating Guide

Navigating the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling 1-(3-Aminopropyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of unique chemical entities are daily realities. 1-(3-Aminopropyl)piperidine-3-carboxamide, a molecule with significant potential in medicinal chemistry, demands a meticulous and informed approach to laboratory safety. This guide moves beyond generic safety protocols, offering a specialized, in-depth framework rooted in the principles of chemical causality and risk mitigation. Here, we dissect the necessary personal protective equipment (PPE), operational plans, and disposal procedures, ensuring that your focus remains on scientific innovation, securely shielded from preventable laboratory hazards.

Understanding the Hazard Profile: An Evidence-Based Assessment

Based on this analysis of structurally related compounds and available data, we can anticipate the following hazards:

Potential Hazard Rationale based on Chemical Structure
Skin Corrosion/Irritation The presence of amine functionalities, particularly the primary amine, is strongly associated with corrosive and irritant properties.
Serious Eye Damage Amines are known to be severely damaging to the eyes.
Acute Toxicity (Dermal/Inhalation) Piperidine and related compounds can be toxic upon skin contact or inhalation.[1][2] As a solid, inhalation of dust particles is a primary concern.
Combustibility Classified as a combustible solid.[3]
Environmental Hazard Designated as Water Hazard Class 3, indicating a high potential for harm to aquatic life.[3]

This proactive hazard assessment is the cornerstone of an effective PPE strategy, guiding the selection of equipment that provides a reliable barrier against the most probable risks.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is not a substitute for robust engineering controls like fume hoods and ventilated enclosures. However, it is the critical final barrier between the researcher and chemical exposure. The following PPE ensemble is recommended for all handling of this compound.

Step-by-Step PPE Selection Workflow

The process of selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow for ensuring comprehensive protection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure assess_hazards Assess Hazards: - Skin/Eye Corrosivity - Dermal Toxicity - Inhalation of Dust select_gloves Select Gloves: - Double gloving - Butyl or thick Nitrile assess_hazards->select_gloves Skin Contact Risk select_body Select Body Protection: - Chemical-resistant lab coat - Apron (for large quantities) assess_hazards->select_body Skin Contact Risk select_eye Select Eye/Face Protection: - Chemical splash goggles - Face shield (for splash risk) assess_hazards->select_eye Splash/Dust Risk select_respiratory Select Respiratory Protection: - N95 (for dust) - Respirator with organic vapor cartridge assess_hazards->select_respiratory Inhalation Risk handle_chemical Handle Chemical in Fume Hood select_gloves->handle_chemical select_body->handle_chemical select_eye->handle_chemical select_respiratory->handle_chemical

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
  • Hand Protection: Given the anticipated corrosive nature of this compound, double gloving is mandatory. The inner glove should be a standard nitrile examination glove. The outer glove must be of a material with high resistance to amines and corrosive chemicals.

    • Primary Recommendation: Butyl rubber gloves offer excellent protection against a wide range of corrosive chemicals, including amines.[4]

    • Alternative: Heavy-duty (thicker than standard) nitrile gloves can be used for short-duration tasks, but it is crucial to be aware of their shorter breakthrough times compared to butyl rubber for many corrosive substances.[1][5] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or handling larger quantities), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][7][8]

  • Body Protection:

    • A chemical-resistant laboratory coat is required. Ensure that the cuffs are snug around the wrist to prevent dust or splashes from entering.

    • For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[8]

  • Respiratory Protection: Since this compound is a solid, the primary inhalation hazard is from airborne dust particles, especially during weighing and transfer operations.

    • For Handling Solids: A NIOSH-approved N95 respirator is the minimum requirement to protect against dust.

    • For Handling Solutions or if Vapors are a Concern: If the compound is dissolved in a volatile solvent or if there is any potential for vapor generation, a half-mask or full-facepiece respirator with organic vapor cartridges should be used.[9] A comprehensive respiratory protection program, including fit testing, is necessary when respirators are required.[10][11]

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained through meticulous planning and execution of all procedures, from initial handling to final disposal.

Handling and Operational Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

    • Prepare a waste container specifically for this compound and its contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid slowly to the solvent. Be aware of any potential exothermic reactions.

  • During the Reaction:

    • Keep all containers of the chemical tightly closed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

    • Maintain good housekeeping within the fume hood to minimize the risk of accidental contact.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Isolate: Prevent the spill from spreading by using absorbent materials to create a dike around the spill.

  • Neutralize (if applicable and safe to do so): For small spills of amine-containing compounds, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered by trained personnel. However, for most laboratory spills, absorption is the preferred method.

  • Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[12]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal is essential to protect both human health and the environment, especially given the high water hazard classification of this compound.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical or its waste into sewer systems or the environment.

By adhering to these detailed safety and logistical protocols, researchers can confidently work with this compound, ensuring that their scientific pursuits are conducted with the highest standards of safety and environmental responsibility. This commitment to rigorous safety practices is not just a regulatory requirement; it is a fundamental aspect of scientific integrity and excellence.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE.
  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from the University of Pennsylvania website.
  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Evergy. (2020). CORP-SR-3002: Respiratory Protection.
  • University of St Andrews. (2015). Glove selection guide. Retrieved from the University of St Andrews website.
  • Loba Chemie Pvt. Ltd. (n.d.). PIPERIDINE AR.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • North Carolina Department of Labor. (n.d.). A Guide to Working with Corrosive Substances. Retrieved from the North Carolina Department of Labor website.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.